Fortical
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H240N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFJLBPOGFECG-VJVYQDLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H240N44O48S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026667 | |
| Record name | Salmon calcitonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47931-85-1, 9007-12-9 | |
| Record name | Calcitonin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047931851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmon calcitonin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salmon calcitonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcitonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcitonin (salmon) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcitonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Calcitonin-Salmon Signaling Pathway in Osteoclasts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitonin, a 32-amino acid polypeptide hormone, is a potent inhibitor of osteoclast-mediated bone resorption. Salmon calcitonin, a synthetic analogue, exhibits higher potency and a longer half-life than its human counterpart, making it a valuable therapeutic agent for metabolic bone diseases such as osteoporosis and Paget's disease.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of salmon calcitonin on osteoclasts. It details the core signaling pathways, presents quantitative data on cellular responses, outlines key experimental protocols, and includes visual representations of the signaling cascades and experimental workflows.
Introduction to Calcitonin's Role in Bone Homeostasis
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[3] Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix.[4] Calcitonin exerts its primary physiological effect by directly targeting osteoclasts to inhibit their resorptive activity, thereby reducing serum calcium levels.[5] The binding of calcitonin to its receptor on the osteoclast surface triggers a cascade of intracellular events that lead to rapid and profound changes in cell morphology and function.
The Calcitonin Receptor and Ligand Binding
The calcitonin receptor (CTR) is a class B G-protein coupled receptor (GPCR) highly expressed on the surface of osteoclasts. Salmon calcitonin binds to the CTR with high affinity, initiating a conformational change in the receptor that facilitates the activation of intracellular signaling pathways.
Core Signaling Pathways
The binding of salmon calcitonin to its receptor on osteoclasts activates two primary signaling pathways: the adenylyl cyclase-cAMP-PKA pathway and the phospholipase C-IP3-Ca2+ pathway.
The cAMP/PKA Pathway
The activation of the CTR by salmon calcitonin leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the disruption of the osteoclast's cytoskeleton, particularly the actin ring, which is essential for the cell's attachment to the bone surface and its resorptive function. The inhibitory effects of calcitonin on bone resorption are believed to be primarily mediated by this cAMP-PKA signaling cascade.
The PLC/IP3/Ca2+ Pathway
In addition to the cAMP/PKA pathway, calcitonin receptor activation also stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This rise in intracellular calcium is thought to contribute to the initial retraction of the osteoclast from the bone surface.
Downstream Effects and Cellular Responses
The activation of these signaling pathways culminates in a series of cellular events that effectively shut down the bone-resorbing capacity of the osteoclast.
Cytoskeletal Disruption and Loss of Ruffled Border
One of the most immediate and dramatic effects of salmon calcitonin is the disruption of the osteoclast's cytoskeleton. This includes the disassembly of the actin ring, a specialized adhesion structure, and the loss of the "ruffled border," a highly folded membrane structure responsible for secreting acid and enzymes that degrade the bone matrix.
Inhibition of Bone Resorption
The morphological changes induced by calcitonin lead to a potent inhibition of bone resorption. This can be quantified by measuring the reduction in the formation of resorption pits on bone slices.
Gene Expression Changes
Salmon calcitonin can also modulate the expression of genes involved in osteoclast function and differentiation. For instance, it has been shown to induce the expression of the inducible cAMP early repressor (ICER), a transcription factor that may play a role in the long-term regulation of osteoclast activity.
Quantitative Data on Salmon Calcitonin Signaling
The following tables summarize quantitative data from various studies on the effects of salmon calcitonin on osteoclast signaling and function.
| Parameter | Cell Type | sCT Concentration | Fold Change/Effect | Reference |
| cAMP Accumulation | Chicken Osteoclasts | 10 nM | ~2.5-fold increase | |
| PKA Activity | Murine Osteoclast-like cells | 10 ng/mL | Rapid increase within minutes | |
| Intracellular Ca2+ | Rat Osteoclasts | 10 pM - 10 nM | Transient elevation | |
| Resorption Pit Area | Rat Osteoclasts on bone slices | 1-10 mg microspheres | 80-99.5% decrease | |
| TRAP+ Osteoclast Number | Rat Osteoclasts | 10⁻¹⁰ mol/L | Significant decrease | |
| ICER mRNA Induction | RANKL-treated RAW264.7 cells | 1 nM | Maximal induction |
The "Escape" Phenomenon
Prolonged exposure of osteoclasts to calcitonin can lead to a desensitization or "escape" from its inhibitory effects. This phenomenon is associated with the downregulation of the calcitonin receptor on the cell surface, which involves both receptor internalization and reduced de novo synthesis of the receptor.
Crosstalk with Other Signaling Pathways
The calcitonin signaling pathway does not operate in isolation and can interact with other key signaling networks that regulate osteoclast biology.
NF-κB Signaling
While direct modulation of NF-κB by calcitonin is not extensively documented, related neuropeptides like CGRP have been shown to inhibit RANKL-induced NF-κB activation in osteoclast precursors, a critical step for their differentiation and survival. Given the shared signaling components, it is plausible that calcitonin signaling may indirectly influence NF-κB activity.
CREB Signaling
As a downstream target of PKA, the transcription factor CREB (cAMP response element-binding protein) is likely activated upon calcitonin stimulation. Phosphorylated CREB can then translocate to the nucleus and regulate the expression of target genes, including those involved in the cellular response to calcitonin.
NFATc1 Signaling
NFATc1 is a master transcription factor for osteoclast differentiation. While calcitonin primarily acts on mature osteoclasts to inhibit their function, the sustained elevation of intracellular calcium, even if transient, could potentially influence calcineurin-NFATc1 signaling. However, the predominant effect of calcitonin is anti-resorptive rather than anti-differentiative.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the calcitonin-salmon signaling pathway in osteoclasts.
Osteoclast Culture and Differentiation
-
From Bone Marrow Macrophages (BMMs):
-
Isolate bone marrow from the long bones of mice or rats.
-
Culture the cells in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to generate BMMs.
-
Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to the culture medium.
-
Mature, multinucleated osteoclasts typically form within 5-7 days.
-
-
From RAW 264.7 Cell Line:
-
Culture RAW 264.7 cells, a murine macrophage cell line.
-
Induce differentiation into osteoclast-like cells by treating with RANKL.
-
Bone Resorption (Pit) Assay
-
Culture osteoclasts on slices of devitalized bone or dentin, or on calcium phosphate-coated plates.
-
Treat the cells with varying concentrations of salmon calcitonin.
-
After a defined incubation period, remove the cells.
-
Stain the bone/dentin slices (e.g., with toluidine blue) or the coated plates to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
cAMP Assay
-
Culture osteoclasts and treat with salmon calcitonin for various times and concentrations.
-
Lyse the cells to release intracellular contents.
-
Measure cAMP levels using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit according to the manufacturer's instructions.
PKA Activity Assay
-
Prepare cell lysates from osteoclasts treated with salmon calcitonin.
-
Measure PKA activity using a kinase activity assay kit, which typically involves the phosphorylation of a specific substrate by PKA and subsequent detection of the phosphorylated product.
Intracellular Calcium Measurement
-
Load osteoclasts with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Indo-1 AM).
-
Stimulate the cells with salmon calcitonin.
-
Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometer or a fluorescence microscope.
Western Blotting for Phosphorylated Proteins (e.g., CREB)
-
Treat osteoclasts with salmon calcitonin for desired time points.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-CREB).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway Diagrams
Caption: Core signaling pathways of salmon calcitonin in osteoclasts.
Experimental Workflow Diagrams
Caption: Workflow for osteoclast differentiation.
Caption: Workflow for the bone resorption (pit) assay.
Conclusion
The salmon calcitonin signaling pathway in osteoclasts is a well-characterized process that provides a clear example of how a hormonal signal can rapidly and effectively modulate the function of a target cell. The primary involvement of the cAMP/PKA and PLC/IP3/Ca2+ pathways leads to profound changes in osteoclast morphology and a potent inhibition of bone resorption. A thorough understanding of these molecular mechanisms is crucial for the development and optimization of therapeutic strategies for a variety of bone disorders. This guide provides a foundational resource for researchers and professionals in the field, summarizing the core knowledge and providing practical guidance for experimental investigation.
References
- 1. Comparison of osteoclast differentiation protocols from human induced pluripotent stem cells of different tissue origins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. inside.ewu.edu [inside.ewu.edu]
- 4. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Effects of continuous calcitonin treatment on osteoclast-like cell development and calcitonin receptor expression in mouse bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcitonin Receptor Binding Affinity and Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of ligands to the calcitonin receptor (CTR). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development targeting the calcitonin receptor family. This document delves into the quantitative aspects of ligand-receptor interactions, detailed experimental methodologies, and the primary signaling cascades initiated upon receptor activation.
Quantitative Ligand Binding Affinity and Kinetics
The interaction of calcitonin and related peptides with the calcitonin receptor is characterized by high affinity and complex kinetics. The following tables summarize key quantitative data for various ligands, including calcitonin analogs and calcitonin gene-related peptide (CGRP), interacting with the calcitonin and CGRP receptors. These values are crucial for understanding the structure-activity relationships and for the design of novel therapeutic agents.
Table 1: Calcitonin Receptor Binding Affinities (Kd) and IC50 Values
| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |
| [¹²⁵I]Calcitonin (salmon) | Human T-47D cells | Radioligand Binding | Kd | 0.045 nM | [1] |
| Salmon Calcitonin (sCT) | Human T-47D cells | Radioligand Binding | IC50 | 0.0005 µM | [1] |
| Human Calcitonin (hCT) | Human T-47D cells | Radioligand Binding | IC50 | >0.021 µM | [1] |
| Rat Amylin | Primate Kidney | Radioligand Binding | Kd (high affinity) | 7.15 x 10⁻¹¹ M | [2] |
| Rat Amylin | Primate Kidney | Radioligand Binding | Kd (low affinity) | 7.77 x 10⁻⁹ M | [2] |
| Rat CGRP-α | Primate Kidney | Radioligand Binding | Kd (high affinity) | 1.07 x 10⁻¹⁰ M | |
| Rat CGRP-α | Primate Kidney | Radioligand Binding | Kd (low affinity) | 1.49 x 10⁻⁸ M | |
| [¹²⁵I-Tyr]CGRP(8–37) | HEK293T-RAMP1 with wild type CLR | Saturation Binding | Kd | 0.9 ± 0.2 nM | |
| CGRP(8-37) | CGRPR (uncoupled) | Competition Binding | Ki | 96.7 ± 2.4 nM | |
| CGRP(8-37) | CGRPR (G protein-coupled) | Competition Binding | Ki | 92.1 ± 1.2 nM | |
| ssCGRP(8-37) | CGRPR (uncoupled) | Competition Binding | Ki | 0.43 ± 0.02 nM | |
| ssCGRP(8-37) | CGRPR (G protein-coupled) | Competition Binding | Ki | 0.60 ± 0.05 nM | |
| CGRP(1-37) | CGRPR (uncoupled) | Competition Binding | Ki | 74 nM | |
| CGRP(1-37) | CGRPR (G protein-coupled) | Competition Binding | Ki | 3 nM | |
| ssCGRP(1-37) | CGRPR (uncoupled) | Competition Binding | Ki | 0.25 nM | |
| ssCGRP(1-37) | CGRPR (G protein-coupled) | Competition Binding | Ki | 0.2 nM |
Table 2: Calcitonin Receptor Binding Kinetics (kon and koff)
| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |
| Biotin-CGRP(8-37) | Purified CLR:RAMP1 ECD | Surface Plasmon Resonance | kon | 6.33 x 10⁴ M⁻¹s⁻¹ | |
| Biotin-CGRP(8-37) | Purified CLR:RAMP1 ECD | Surface Plasmon Resonance | koff | 3.3 s⁻¹ | |
| ssCGRP(8-37) | CGRPR | Kinetic Binding | Residence Time (1/koff) | 76 min |
Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental protocols. This section details the methodologies for two key experimental techniques: Radioligand Binding Assays and Surface Plasmon Resonance.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying ligand affinity to a receptor. They involve the use of a radioactively labeled ligand to measure the amount of ligand bound to the receptor at equilibrium.
Protocol: Competitive Radioligand Binding Assay for Calcitonin Receptor
-
Membrane Preparation:
-
Human T-47D breast cancer cells, known to express the calcitonin receptor, are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Incubation:
-
The assay is typically performed in 96-well plates.
-
To each well, add the membrane preparation (e.g., 0.2 mg of membrane protein).
-
Add a fixed concentration of radioligand, for example, 50 pM [¹²⁵I]Calcitonin (salmon).
-
Add varying concentrations of the unlabeled competing compound. For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 0.5 µM salmon calcitonin) is used.
-
The final volume is brought up with binding buffer (e.g., modified PBS, pH 7.4).
-
The plate is incubated for a set time and temperature to reach equilibrium (e.g., 60 minutes at 37°C).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI). This traps the membranes with bound radioligand on the filter.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the dried filters is counted using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using non-linear regression to determine the IC50 value of the competing ligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data such as association (kon) and dissociation (koff) rates.
Protocol: SPR Analysis of Ligand-Calcitonin Receptor Interaction
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5 chip) is activated for covalent coupling of the receptor or a receptor domain.
-
The purified calcitonin receptor or its extracellular domain (ECD) is immobilized onto the chip surface.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.
-
The analyte (e.g., calcitonin or its analogs) is injected at various concentrations over the immobilized receptor surface. The association of the analyte is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
After the association phase, the running buffer is flowed over the chip again, and the dissociation of the analyte from the receptor is monitored as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to various kinetic models (e.g., 1:1 Langmuir binding model) using specialized software.
-
This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Signaling Pathways
The binding of calcitonin to its receptor, a Class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gs proteins, leading to the production of cyclic AMP (cAMP). However, the calcitonin receptor can also couple to other G proteins, activating alternative signaling pathways.
Gs/Adenylyl Cyclase/cAMP Pathway
This is the canonical signaling pathway for the calcitonin receptor.
Caption: Calcitonin Receptor Gs/cAMP Signaling Pathway.
Upon ligand binding, the CTR undergoes a conformational change, activating the heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then converts ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression.
Phospholipase C (PLC) / Calcium Signaling Pathway
The calcitonin receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Caption: Calcitonin Receptor PLC/Calcium Signaling Pathway.
Activation of Gq leads to the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate Protein Kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the key experimental techniques described in this guide.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR) Workflow
References
Unraveling the Molecular Blueprint: Fortical's Engagement with Bone Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms underpinning the therapeutic action of Fortical (calcitonin-salmon [rDNA origin]) in bone tissue. This compound, a synthetic analog of salmon calcitonin, is a critical agent in the management of postmenopausal osteoporosis. Its efficacy is rooted in its precise interaction with specific molecular targets within bone cells, primarily osteoclasts, leading to a potent inhibition of bone resorption. This document provides a comprehensive overview of these interactions, the subsequent signaling cascades, and the experimental methodologies employed to elucidate these pathways.
Primary Molecular Target: The Calcitonin Receptor (CTR)
The principal molecular target for this compound's active ingredient, salmon calcitonin, is the calcitonin receptor (CTR).[1][2][3] The CTR is a member of the Class B G protein-coupled receptor (GPCR) superfamily, characterized by a seven-transmembrane domain structure.[2][4] These receptors are prominently expressed on the plasma membrane of osteoclasts, the primary cells responsible for bone resorption. Calcitonin receptors have also been identified on osteoblasts, the cells responsible for bone formation, suggesting a broader, though less characterized, role in bone metabolism.
Salmon calcitonin exhibits a higher potency and longer duration of action compared to its mammalian counterparts, which contributes to its therapeutic effectiveness. Upon binding to the CTR, salmon calcitonin initiates a conformational change in the receptor, triggering the activation of intracellular signaling pathways that ultimately modulate cellular function.
Cellular Targets and Physiological Response
This compound's primary cellular targets in bone are osteoclasts. By binding to CTRs on these multinucleated cells, this compound directly inhibits their bone-resorbing activity. This inhibitory effect is rapid, leading to a transient but marked reduction in the breakdown of bone matrix. The immediate effects include the arrest of osteoclast motility and retraction of the cell.
While the predominant effect of this compound is anti-resorptive, some in vitro evidence suggests it may also have an anabolic effect by stimulating osteoblastic activity, potentially augmenting bone formation. However, the precise role and significance of calcitonin signaling in osteoblasts in vivo remains an area of ongoing investigation.
Intracellular Signaling Pathways
The binding of salmon calcitonin to the CTR on osteoclasts activates multiple G protein-mediated signaling cascades. The two primary pathways are the adenylyl cyclase and phospholipase C pathways.
cAMP/PKA Pathway
The most well-characterized pathway involves the coupling of the CTR to a Gs alpha subunit. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream substrates, leading to the inhibition of osteoclast function. This pathway is also implicated in the homologous desensitization of the CTR through a reduction in de novo receptor synthesis.
PLC/PKC and Intracellular Calcium Pathway
The CTR can also couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). The elevation of intracellular calcium and activation of PKC are also key contributors to the inhibition of bone resorption by calcitonin.
Other Signaling Effectors
In addition to the primary pathways, calcitonin has been shown to activate other signaling molecules, including Phospholipase D (PLD) and the mitogen-activated protein kinase (MAPK) pathway, specifically Erk1/2, through Shc tyrosine phosphorylation. These pathways contribute to the multifaceted response of osteoclasts to calcitonin.
Quantitative Data Summary
The following table summarizes the types of quantitative data essential for characterizing the interaction of salmon calcitonin with its receptor and its cellular effects. Actual values can vary significantly based on the experimental system (e.g., cell line, species, assay conditions).
| Parameter | Description | Typical Range/Unit | Relevance |
| Binding Affinity (Kd) | Dissociation constant; measures the strength of binding between salmon calcitonin and the CTR. Lower values indicate higher affinity. | pM to nM | Determines the concentration range at which the drug effectively engages its target. |
| EC50 / IC50 | Half-maximal effective/inhibitory concentration. The concentration of salmon calcitonin that produces 50% of its maximal effect (e.g., cAMP production) or inhibition (e.g., bone resorption). | nM range | Key indicator of drug potency in a functional context. |
| cAMP Accumulation | Measurement of intracellular cyclic AMP levels following CTR stimulation. | pmol/well or fmol/cell | Direct quantitative measure of Gs pathway activation. |
| Calcium Flux | Measurement of changes in intracellular calcium concentration. | Fluorescence Intensity Ratio | Direct quantitative measure of Gq pathway activation. |
| Gene Expression Fold Change | Quantification of changes in mRNA levels for key genes in osteoclasts (e.g., TRAP, Cathepsin K) or osteoblasts (e.g., ALP, Osteocalcin) in response to treatment. | Fold Change (log2) | Elucidates the impact on cellular phenotype and function at the transcriptional level. |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's molecular targets. Below are outlines of key experimental protocols.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of salmon calcitonin for the calcitonin receptor.
Methodology:
-
Cell Culture: Culture cells expressing the calcitonin receptor (e.g., T47D breast cancer cells or primary osteoclasts).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the CTR through centrifugation.
-
Binding Reaction: Incubate the cell membranes with increasing concentrations of radiolabeled salmon calcitonin (e.g., ¹²⁵I-sCT). For competition assays, include increasing concentrations of unlabeled this compound.
-
Separation: Separate receptor-bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to calculate Kd and Bmax.
Intracellular cAMP Measurement Assay
Objective: To quantify the activation of the adenylyl cyclase pathway upon this compound binding to the CTR.
Methodology:
-
Cell Seeding: Plate CTR-expressing cells in a multi-well plate.
-
Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat cells with varying concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure cAMP levels in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Osteoclast Resorption Pit Assay
Objective: To functionally assess the inhibitory effect of this compound on osteoclast-mediated bone resorption.
Methodology:
-
Osteoclast Generation: Isolate osteoclast precursors from bone marrow and differentiate them into mature osteoclasts using M-CSF and RANKL.
-
Cell Seeding: Seed mature osteoclasts onto bone-mimicking substrates (e.g., dentine slices, calcium phosphate-coated plates).
-
Treatment: Treat the osteoclast cultures with a vehicle control or various concentrations of this compound.
-
Culture Period: Culture for 24-48 hours to allow for resorption.
-
Cell Removal: Remove osteoclasts from the substrate using sonication or bleach.
-
Visualization & Quantification: Stain the substrate (e.g., with Toluidine Blue) and visualize the resorption pits using microscopy. Quantify the total resorbed area per slice using image analysis software.
Conclusion
This compound exerts its therapeutic effect on bone primarily by targeting the calcitonin receptor on osteoclasts. The binding of its active ingredient, salmon calcitonin, triggers a cascade of intracellular signaling events, dominated by the cAMP/PKA and PLC/PKC pathways. These signals converge to produce a potent and rapid inhibition of osteoclast function, thereby reducing bone resorption. A thorough understanding of these molecular targets and pathways, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel anti-osteoporotic therapies and for optimizing the clinical use of existing agents like this compound.
References
- 1. This compound (Calcitonin-Salmon (rDNA origin)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Fortical (Calcitonin-Salmon [rDNA Origin]) in Regulating Calcium Homeostasis In Vivo
Audience: Researchers, scientists, and drug development professionals.
Abstract
Calcium homeostasis is a critical physiological process, tightly regulated by a complex interplay of hormones, primarily parathyroid hormone (PTH), vitamin D, and calcitonin.[1][2] Fortical, a recombinant DNA origin formulation of calcitonin-salmon, serves as a therapeutic agent that leverages the physiological actions of calcitonin to manage specific disorders of calcium and bone metabolism.[3][4] This technical guide provides a comprehensive overview of the in vivo role of this compound in regulating calcium homeostasis. It details the molecular mechanisms of action, delineates the signaling pathways involved, presents quantitative data from clinical studies, and outlines relevant experimental protocols. The primary actions of this compound—inhibition of osteoclast-mediated bone resorption and enhancement of renal calcium excretion—are explored in depth, providing a foundational understanding for researchers and drug development professionals in the field.[5]
Introduction to Calcium Homeostasis and this compound
Maintaining serum calcium within a narrow physiological range is vital for numerous biological functions, including nerve conduction, muscle contraction, and skeletal integrity. The endocrine system achieves this balance through the coordinated actions of PTH, which elevates serum calcium, and calcitonin, which lowers it.
This compound is a synthetic polypeptide of 32 amino acids, identical to calcitonin-salmon, produced using recombinant DNA technology. Salmon calcitonin is utilized therapeutically due to its higher potency and longer duration of action compared to the human variant. This compound is indicated for the treatment of postmenopausal osteoporosis in women who are more than five years postmenopause and for whom alternative treatments are unsuitable. It exerts its effects by mimicking endogenous calcitonin, primarily targeting bone and kidney to reduce serum calcium levels.
Mechanism of Action in Target Tissues
This compound functions as a calcitonin receptor agonist. Its primary physiological effects are observed in the skeleton and the kidneys, with some evidence suggesting a minor role in the gastrointestinal tract.
Bone: Inhibition of Osteoclastic Resorption
The most significant effect of this compound in vivo is the potent inhibition of bone resorption. This is achieved through direct interaction with calcitonin receptors (CTRs), which are highly expressed on the surface of osteoclasts.
-
Direct Action: Binding of this compound to its receptor on osteoclasts leads to rapid and reversible changes in the cell's cytoskeleton. This disrupts the "ruffled border," a specialized cell membrane structure essential for secreting acid and enzymes that break down bone matrix. The result is a decrease in osteoclast motility and a cessation of their resorptive activity.
-
Indirect Action: While osteoblasts do not have calcitonin receptors, the processes of bone resorption and formation are coupled. By inhibiting osteoclast activity, this compound indirectly leads to a relative increase in osteoblastic bone formation over time.
This net effect of slowing bone loss helps to preserve and, in some cases, increase bone mineral density (BMD), particularly at the spine.
Kidney: Enhancement of Calcium Excretion
This compound directly impacts renal handling of electrolytes. Studies with injectable calcitonin-salmon demonstrate that it increases the urinary excretion of calcium, phosphate, and sodium by decreasing their reabsorption in the renal tubules.
-
Tubular Reabsorption: The kidneys filter a large amount of calcium daily, with approximately 98-99% being reabsorbed back into the bloodstream. This reabsorption occurs along different segments of the nephron. Calcitonin is understood to inhibit this reabsorption process, likely in the distal tubules, leading to a net loss of calcium in the urine and contributing to its overall hypocalcemic effect.
Gastrointestinal Tract
The role of calcitonin in regulating intestinal calcium absorption is less pronounced compared to its effects on bone and kidney. While some studies with injectable calcitonin have suggested transient decreases in gastric and pancreatic secretions, these effects have not been specifically studied with the this compound nasal spray formulation. The primary regulator of intestinal calcium absorption remains vitamin D and its active metabolite, calcitriol.
Signaling Pathways
The physiological effects of this compound are initiated by its binding to the calcitonin receptor (CTR), a member of the Class B G protein-coupled receptor (GPCR) family. This binding event triggers intracellular signaling cascades that mediate the hormone's effects.
The CTR can couple to multiple G proteins, primarily Gs and Gq, leading to the activation of at least two distinct signaling pathways.
-
Adenylyl Cyclase Pathway (via Gs): This is considered the principal pathway. Upon ligand binding, the Gs alpha subunit activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the functional inhibition of the osteoclast.
-
Phospholipase C Pathway (via Gq): The CTR can also couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway also contributes to the cellular response to calcitonin.
Caption: Calcitonin signaling pathway in an osteoclast.
Quantitative Data on In Vivo Effects
Clinical trials have quantified the in vivo effects of this compound on bone mineral density and other markers of calcium homeostasis.
Table 1: Effect of this compound Nasal Spray on Lumbar Spine Bone Mineral Density (BMD)
Two randomized, placebo-controlled, two-year trials were conducted in postmenopausal women (>5 years postmenopause) with low bone mass.
| Study Group | N | Baseline BMD (g/cm²) | Mean % Change from Baseline | Difference from Placebo |
| Study 1 (with calcium supplement) | ||||
| This compound 200 IU + 500mg Ca/day | 71 | 0.86 | +1.02% | 1.48% |
| Placebo + 500mg Ca/day | 68 | 0.85 | -0.46% | - |
| Study 2 (no calcium supplement) | ||||
| This compound 200 IU | 73 | 0.90 | +1.25% | 1.83% |
| Placebo | 71 | 0.91 | -0.58% | - |
Data sourced from this compound Prescribing Information.
Table 2: Effect of Salmon Calcitonin on Bone and Cartilage Turnover Markers
Studies on oral salmon calcitonin in postmenopausal women have demonstrated significant reductions in biochemical markers of bone resorption.
| Biomarker | Type | Route | % Reduction from Baseline |
| Serum CTX-1 | Bone Resorption | Oral | ~80% |
| Urine CTX-2 | Cartilage Degradation | Oral | ~60% |
Data indicates the pharmacodynamic effect of salmon calcitonin on markers of tissue turnover.
Table 3: Pharmacokinetic Properties of this compound Nasal Spray (200 IU Dose)
| Parameter | Value |
| Bioavailability | ~3% (range 0.3% - 30.6%) compared to IM injection |
| Time to Peak Plasma Conc. (Tmax) | ~10 minutes |
| Terminal Half-life (t½) | ~23 minutes |
| Accumulation | None observed with repeated administration |
Data from studies in healthy volunteers.
Experimental Protocols
The efficacy and safety of this compound have been established through rigorous clinical trials. Below is a generalized protocol for a pivotal study in postmenopausal osteoporosis, based on descriptions of completed trials.
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of this compound for Postmenopausal Osteoporosis
-
Objective: To evaluate the efficacy and safety of this compound Nasal Spray (200 IU/day) in increasing lumbar spine bone mineral density over a 24-month period.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Ambulatory postmenopausal women, at least 5 years postmenopause, with low bone mass (BMD T-score < -1.0).
-
Exclusion Criteria: Presence of metabolic bone diseases other than osteoporosis, recent use of medications affecting bone metabolism, nasal disorders contraindicating spray use.
-
-
Intervention and Control:
-
Treatment Group: this compound Nasal Spray, 1 spray (200 IU) daily, administered intranasally, alternating nostrils.
-
Control Group: Placebo nasal spray, identical in appearance and administration schedule.
-
Supplementation: All participants receive standardized daily supplements of elemental calcium (e.g., 1000 mg) and Vitamin D (e.g., 400 IU).
-
-
Primary Efficacy Endpoint:
-
The percent change in lumbar spine (L1-L4) BMD from baseline to 24 months, as measured by dual-energy X-ray absorptiometry (DXA).
-
-
Secondary Endpoints:
-
Change in BMD at other skeletal sites (e.g., femoral neck, total hip).
-
Change in biochemical markers of bone turnover (e.g., serum CTX, P1NP).
-
Incidence of new vertebral fractures.
-
Safety and tolerability assessments, including nasal examinations and adverse event monitoring.
-
Caption: Workflow for a typical this compound clinical trial.
Integrated View of Calcium Homeostasis Regulation
This compound acts as a counter-regulatory hormone to PTH. In a state of high blood calcium (hypercalcemia), endogenous calcitonin is released to restore balance. This compound administration mimics this physiological response.
-
High Blood Calcium: Stimulates calcitonin secretion.
-
This compound/Calcitonin Action:
-
Inhibits osteoclast activity, reducing calcium efflux from bone.
-
Increases renal calcium excretion.
-
-
Result: A decrease in serum calcium levels towards the normal range.
This is in direct opposition to the action of PTH, which is secreted in response to low blood calcium and acts to increase it by stimulating bone resorption and renal reabsorption.
Caption: this compound's role in the calcium regulation loop.
Conclusion
This compound (recombinant calcitonin-salmon) plays a definitive role in the in vivo regulation of calcium homeostasis by exerting potent, direct effects on bone and kidney. Its primary mechanism involves the inhibition of osteoclastic bone resorption and the promotion of renal calcium excretion, both of which contribute to a reduction in serum calcium levels. The quantitative data from clinical trials confirms its efficacy in increasing bone mineral density in postmenopausal women with osteoporosis. Understanding the molecular signaling pathways, target tissue effects, and overall physiological role of this compound is essential for its appropriate clinical application and for the development of future therapies for bone and mineral disorders.
References
- 1. Physiology, Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. thethyroidinstitute.com [thethyroidinstitute.com]
- 3. This compound (Calcitonin-Salmon (rDNA origin)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. drugtopics.com [drugtopics.com]
- 5. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dawn of Calcitonin Analogues: A Technical Guide to Early Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the early discovery and development of calcitonin analogues. It covers the initial identification of calcitonin, the elucidation of its physiological role in calcium homeostasis, and the subsequent efforts to develop synthetic analogues with improved therapeutic properties. This document details the structure-activity relationships of early analogues, provides comprehensive experimental methodologies for their evaluation, and presents key quantitative data in a comparative format. Visualizations of the calcitonin signaling pathway and a typical experimental workflow for analogue development are also included to facilitate a deeper understanding of this critical period in peptide drug discovery.
Introduction: The Discovery of a Hypocalcemic Factor
In 1962, Copp and Cheney first identified a potent hypocalcemic hormone, which they named calcitonin.[1][2] Initially believed to be secreted by the parathyroid gland, it was later confirmed to originate from the parafollicular cells (C-cells) of the thyroid gland.[1][2] Calcitonin is a 32-amino acid peptide hormone that plays a crucial role in regulating blood calcium levels. Its primary physiological actions are the inhibition of osteoclast activity, which reduces bone resorption, and the reduction of calcium and phosphate reabsorption in the kidneys.[1]
Early research revealed that calcitonin from different species exhibited varying potencies. Notably, salmon calcitonin was found to be significantly more potent and have a longer duration of action in humans than human calcitonin. This discovery spurred the development of synthetic calcitonin analogues with the goal of creating more stable and potent therapeutic agents for metabolic bone diseases such as Paget's disease and osteoporosis.
Early Analogue Development and Structure-Activity Relationships
The primary goals in developing early calcitonin analogues were to enhance biological potency, increase stability, and reduce potential immunogenicity. Research focused on understanding the relationship between the amino acid sequence and the biological activity of the peptide.
Key Structural Features of Calcitonin
All calcitonins share a common 32-amino acid structure characterized by:
-
An N-terminal 7-residue ring formed by a disulfide bridge between cysteine residues at positions 1 and 7.
-
A C-terminal prolinamide.
The amino acid sequence, however, varies between species. For instance, salmon and human calcitonin differ at 16 of the 32 amino acid positions. These differences are believed to account for the higher receptor affinity and greater potency of salmon calcitonin.
Notable Early Analogues and Modifications
-
Elcatonin: A synthetic analogue of eel calcitonin, elcatonin was one of the earliest and most significant developments. In this analogue, the disulfide bond between Cys-1 and Cys-7 is replaced with a more stable carba-analogue (aminosuberic acid), enhancing its resistance to degradation while maintaining biological activity.
-
Human Calcitonin Analogues: To improve the potency of human calcitonin, researchers synthesized various derivatives. Modifications included:
-
Substitution of methionine at position 8 with valine ([Val⁸]-HCT) and phenylalanine at position 22 with tyrosine ([Tyr²²]-HCT). These single substitutions resulted in analogues that were 4 to 5 times more potent and had a longer duration of action than native human calcitonin.
-
A doubly substituted analogue, [Val⁸, Tyr²²]-HCT, exhibited similar properties to the single-substituted versions.
-
Deamination of the N-terminal cysteine residue in [Bmp¹, Val⁸]-HCT resulted in an analogue approximately 6 times more potent than human calcitonin.
-
-
Hybrid Analogues: Researchers created hybrid molecules combining sequences from different calcitonin types. For example, an analogue with the N- and C-terminal regions of human calcitonin and the central region of salmon calcitonin showed hypocalcemic effectiveness equal to that of salmon calcitonin and elcatonin.
Quantitative Data on Early Calcitonin Analogues
The following tables summarize the quantitative data on the biological activity of various early calcitonin analogues.
Table 1: In Vivo Hypocalcemic Potency of Calcitonin Analogues in Rats
| Analogue/Calcitonin Type | Species of Origin | Relative Potency (vs. Human Calcitonin) | Duration of Action | Reference(s) |
| Human Calcitonin (hCT) | Human | 1 | Standard | |
| [Val⁸]-hCT | Human (analogue) | ~4-5x | ~2x longer | |
| [Tyr²²]-hCT | Human (analogue) | ~4-5x | ~2x longer | |
| [Val⁸, Tyr²²]-hCT | Human (analogue) | ~4-5x | ~2x longer | |
| [Bmp¹, Val⁸]-hCT | Human (analogue) | ~6x | Slightly longer than [Val⁸]-hCT | |
| Salmon Calcitonin (sCT) | Salmon | 20-50x | Longer | |
| Eel Calcitonin (eCT) | Eel | High | Longer | |
| Porcine Calcitonin | Porcine | High | Longer | |
| Chicken Calcitonin | Chicken | High | Longer |
Table 2: In Vitro Activity of Calcitonin Analogues
| Analogue/Calcitonin Type | Assay | Cell/Tissue Type | EC₅₀ / IC₅₀ / Kᵢ | Reference(s) |
| Salmon Calcitonin (sCT) | Adenylate Cyclase Activation | BEN cells | 6-8 nM (EC₅₀) | |
| Porcine Calcitonin | Adenylate Cyclase Activation | BEN cells | 18 nM (EC₅₀) | |
| Human Calcitonin (hCT) | Adenylate Cyclase Activation | BEN cells | 90 nM (EC₅₀) | |
| [Asu¹,⁷]Eel-CT | Adenylate Cyclase Activation | Rat renal plasma membranes | ~5x less potent than E-CT | |
| Eel-CT fragment 11-32 | Adenylate Cyclase Activation | Rat renal plasma membranes | ~50x less potent than E-CT | |
| Salmon Calcitonin (sCT) | Receptor Binding (¹²⁵I-sCT) | BEN cells | 11 nM (IC₅₀) | |
| [Asu¹,⁷]Eel-CT | Receptor Binding (¹²⁵I-[Asu¹,⁷]iodo-E-CT) | Rat renal plasma membranes | ~5x less potent than E-CT | |
| Eel-CT fragment 11-32 | Receptor Binding (¹²⁵I-[Asu¹,⁷]iodo-E-CT) | Rat renal plasma membranes | ~50x less potent than E-CT |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early evaluation of calcitonin analogues are provided below.
In Vivo Hypocalcemic Activity Assay in Rats
This bioassay was the primary method for determining the potency of calcitonin analogues.
Principle: The hypocalcemic effect of a calcitonin analogue is measured by the decrease in serum calcium levels in rats following administration.
Methodology:
-
Animal Model: Young male Wistar rats (typically 100-150g) are used. The animals are often parathyroidectomized to increase their sensitivity to the hypocalcemic effects of calcitonin.
-
Acclimatization and Diet: Animals are acclimatized for a period before the experiment and maintained on a standard laboratory diet. They are often fasted overnight before the assay.
-
Dosing: Test analogues and a standard calcitonin preparation are dissolved in a suitable vehicle (e.g., saline with 0.1% bovine serum albumin). A range of doses is administered, typically via subcutaneous or intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points after injection (e.g., 0, 1, 2, 4, and 6 hours) via retro-orbital sinus or tail vein bleeding.
-
Calcium Measurement: Serum is separated, and the total calcium concentration is determined using a calcium-specific electrode or atomic absorption spectrophotometry.
-
Data Analysis: The percentage decrease in serum calcium from the baseline (time 0) is calculated for each dose and time point. Dose-response curves are constructed, and the relative potency of the analogues is determined by comparing the doses required to produce a specific level of hypocalcemia (e.g., a 20% decrease in serum calcium).
In Vitro Receptor Binding Assay
This assay measures the affinity of calcitonin analogues for the calcitonin receptor.
Principle: The ability of an unlabeled calcitonin analogue to compete with a radiolabeled calcitonin for binding to its receptor on cell membranes is quantified.
Methodology:
-
Membrane Preparation:
-
Target tissues rich in calcitonin receptors, such as rat kidney cortex or cultured bone cells, are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method (e.g., Bradford or Lowry assay).
-
-
Radioligand: A high-affinity calcitonin, typically salmon calcitonin, is radiolabeled with ¹²⁵I.
-
Binding Reaction:
-
A fixed amount of membrane protein is incubated with a constant concentration of ¹²⁵I-labeled calcitonin and varying concentrations of the unlabeled test analogue.
-
The incubation is carried out in a binding buffer at a specific temperature (e.g., 4°C or 25°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled analogue that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Adenylate Cyclase Activation Assay
This assay assesses the ability of calcitonin analogues to stimulate the production of cyclic AMP (cAMP), the second messenger in the calcitonin signaling pathway.
Principle: The activation of adenylate cyclase by a calcitonin analogue in cell membranes or whole cells leads to the conversion of ATP to cAMP, which is then quantified.
Methodology:
-
Cell/Membrane Preparation: Similar to the receptor binding assay, either whole cells (e.g., T47D breast cancer cells) or membrane preparations from target tissues are used.
-
Assay Reaction:
-
Cells or membranes are incubated with varying concentrations of the calcitonin analogue in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.
-
The reaction is initiated by the addition of the analogue and incubated for a specific time at 37°C.
-
-
Termination and cAMP Extraction: The reaction is stopped by adding a solution like trichloroacetic acid or by boiling. The cAMP is then extracted.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive protein binding assay or a radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are generated by plotting the amount of cAMP produced against the concentration of the analogue. The concentration of the analogue that produces 50% of the maximal response (EC₅₀) is determined to assess its potency.
Visualizations: Signaling Pathways and Experimental Workflows
Calcitonin Receptor Signaling Pathway
Caption: Calcitonin receptor signaling cascade via the Gs/adenylyl cyclase/cAMP pathway.
Experimental Workflow for Calcitonin Analogue Development
Caption: A generalized experimental workflow for the early development of calcitonin analogues.
Conclusion
The early research and development of calcitonin analogues laid a crucial foundation for the therapeutic use of this peptide hormone. Through systematic structural modifications and the development of robust in vitro and in vivo assays, scientists were able to create analogues with significantly improved potency and stability compared to native human calcitonin. This work not only led to the successful clinical application of salmon calcitonin and its derivatives but also provided valuable insights into the structure-function relationships of peptide hormones and their receptors, principles that continue to guide peptide drug discovery today.
References
Fortical (Salmon Calcitonin) and its Non-Canonical Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fortical, a synthetic preparation of salmon calcitonin (sCT), is a well-established therapeutic agent for the treatment of postmenopausal osteoporosis, hypercalcemia of malignancy, and Paget's disease of the bone. Its primary mechanism of action is mediated through the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. The canonical signaling pathway activated by this compound involves the coupling of the CTR to the Gs alpha subunit, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. However, emerging evidence reveals that the signaling repertoire of the CTR upon activation by this compound is more complex, extending beyond the classical Gs-cAMP axis to encompass a range of non-canonical signaling pathways.
This technical guide provides an in-depth exploration of the non-canonical signaling pathways activated by this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms, experimental evidence, and methodologies for studying these alternative signaling cascades. A thorough understanding of these pathways is critical for a complete comprehension of this compound's pharmacological profile and may unveil novel therapeutic opportunities and strategies for the development of biased agonists with improved efficacy and safety profiles.
Core Non-Canonical Signaling Pathways Activated by this compound
Beyond the well-characterized Gs-cAMP pathway, this compound has been demonstrated to activate at least three major non-canonical signaling pathways:
-
β-Arrestin Recruitment and Signaling: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the CTR. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling events.
-
Phospholipase C (PLC) Activation and Intracellular Calcium Mobilization: The CTR has been shown to couple to Gq proteins, leading to the activation of phospholipase C. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: this compound can stimulate the phosphorylation and activation of key members of the MAPK family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. These pathways are crucial regulators of a wide array of cellular processes, including gene expression, proliferation, and inflammation.
Quantitative Data on this compound-Mediated Signaling
The following tables summarize the quantitative data available for the activation of canonical and non-canonical signaling pathways by salmon calcitonin (sCT), the active component of this compound.
| Pathway | Parameter | sCT (this compound) | Cell Line | Reference |
| Canonical | ||||
| Gs-cAMP | EC50 (cAMP production) | 7.2 ± 1.2 x 10⁻¹² M | U2OS-hCTR | [1] |
| Non-Canonical | ||||
| β-Arrestin | EC50 (β-arrestin recruitment) | 3.6 ± 1.1 x 10⁻⁸ M | U2OS-hCTR | [1] |
| Phospholipase C | EC50 (Calcium Mobilization) | 8.00 x 10⁻⁸ M | HiTSeeker CALCR Cell Line | [2] |
| MAPK/ERK | - | Prolonged activation observed | COS-7-hCTR | [1] |
| p38 MAPK | - | Downregulation of phosphorylation | Mouse Hippocampus (in vivo) | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound.
Caption: Canonical Gs-cAMP signaling pathway activated by this compound.
Caption: Non-canonical β-arrestin recruitment and signaling pathway.
References
- 1. Biochemical characterization of G protein coupling to calcitonin gene–related peptide and adrenomedullin receptors using a native PAGE assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Salmon calcitonin-induced modulation of free intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Fortical (Salmon Calcitonin) Engagement with the Calcitonin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural and molecular interactions between Fortical (salmon calcitonin, sCT) and the human calcitonin receptor (CTR). The calcitonin receptor, a key target in the treatment of metabolic bone diseases such as osteoporosis, is a class B G protein-coupled receptor (GPCR). This compound, a synthetic analog of salmon calcitonin, exhibits higher potency and a longer half-life compared to its human counterpart, making it a valuable therapeutic agent. Understanding the structural underpinnings of this interaction is crucial for the development of next-generation therapeutics with improved efficacy and specificity.
Quantitative Analysis of this compound-Calcitonin Receptor Interaction
The binding affinity and functional potency of salmon calcitonin (sCT) for the human calcitonin receptor (CTR) have been characterized in various studies. The data consistently demonstrate a higher affinity of sCT for the CTR compared to human calcitonin (hCT). The presence of Receptor Activity-Modifying Proteins (RAMPs) can modulate the pharmacology of the CTR, forming amylin receptors with altered ligand specificities.
| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |
| Salmon Calcitonin (sCT) | Human Calcitonin Receptor (hCTR) in BIN-67 cells | Radioligand Binding | Kd | ~0.42 nM | [1] |
| Human Calcitonin (hCT) | Human Calcitonin Receptor (hCTR) in BIN-67 cells | Radioligand Binding | Kd | ~4.6 nM | [1] |
| Salmon Calcitonin (sCT) | hCTR expressed in COS cells | Radioligand Binding | Kd | ~0.44 nM | [1] |
| Human Calcitonin (hCT) | hCTR expressed in COS cells | Radioligand Binding | Kd | ~5.4 nM | [1] |
| Salmon Calcitonin (sCT) | hCTR in stably transfected cells | cAMP Accumulation | EC50 | 0.06 nM | [2] |
| Human Calcitonin (hCT) | hCTR in live cells | Homologous Competition Binding | IC50 | 7.2 ± 1.3 x 10-9 M | |
| Salmon Calcitonin (sCT) | Rat Hindlimb Muscle Membranes | Radioligand Binding | Kd | 0.47 pM | |
| Rat Amylin | Rat Hindlimb Muscle Membranes | Inhibition of 125I-sCT binding | Ki | 2 nM | |
| Rat αCGRP | Rat Hindlimb Muscle Membranes | Inhibition of 125I-sCT binding | Ki | 8 nM | |
| Rat βCGRP | Rat Hindlimb Muscle Membranes | Inhibition of 125I-sCT binding | Ki | 11 nM | |
| Rat Calcitonin | Rat Hindlimb Muscle Membranes | Inhibition of 125I-sCT binding | Ki | 64 nM |
Structural Insights from Cryo-Electron Microscopy
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the activated human calcitonin receptor in complex with salmon calcitonin and the stimulatory G protein (Gs). These structures, resolved to 4.1 Å and subsequently refined to 3.3 Å, have revealed the molecular details of ligand recognition and receptor activation.
Key Structural Features:
-
Overall Architecture: The sCT-CTR-Gs complex showcases the canonical seven-transmembrane helical bundle of the CTR, coupled to the heterotrimeric Gs protein. The large extracellular domain (ECD) of the CTR is a key feature of class B GPCRs and plays a critical role in initial peptide hormone binding.
-
sCT Binding Pose: Salmon calcitonin adopts a two-domain binding mode. The C-terminal region of sCT interacts with the ECD of the CTR, while the N-terminal region, which is crucial for receptor activation, inserts into a deep, hydrophobic pocket within the transmembrane domain (TMD) bundle. This insertion is facilitated by a notable outward movement of the extracellular ends of transmembrane helices 6 and 7.
-
Receptor Activation: The binding of sCT induces conformational changes in the CTR, leading to the recruitment and activation of the Gs protein. This is characterized by the outward movement of the intracellular end of transmembrane helix 6, creating a binding site for the Gαs subunit.
Signaling Pathways of the Calcitonin Receptor
The calcitonin receptor primarily signals through two major G protein-coupled pathways: the adenylyl cyclase (cAMP) pathway and the phospholipase C (PLC) pathway. The activation of these pathways is dependent on the specific G protein subtype coupled to the receptor (Gs or Gq).
Caption: Calcitonin Receptor Signaling Pathways.
Experimental Protocols
The structural determination of the sCT-CTR-Gs complex involved a series of meticulous experimental procedures, from protein expression and purification to cryo-EM data acquisition and processing.
Expression and Purification of the sCT-CTR-Gs Complex
A detailed protocol for obtaining a high-purity, stable complex is outlined below.
Caption: Expression and Purification Workflow.
Detailed Methodologies:
-
Construct Design: The human calcitonin receptor (insert-negative isoform) is cloned into a baculovirus transfer vector (e.g., pFastBac1) with an N-terminal Flag tag for purification and a C-terminal His-tag. The Gαs, Gβ1, and Gγ2 subunits of the heterotrimeric Gs protein are also cloned into separate baculovirus vectors.
-
Protein Expression: Spodoptera frugiperda (Sf9) insect cells are co-infected with baculoviruses encoding the CTR and Gs subunits. Cells are grown in suspension culture and harvested approximately 48-72 hours post-infection.
-
Membrane Preparation and Solubilization: Cell pellets are lysed, and the membrane fraction is isolated by centrifugation. The membranes are then solubilized in a buffer containing a mild detergent (e.g., lauryl maltose neopentyl glycol, LMNG) and supplemented with cholesterol analogs (e.g., cholesteryl hemisuccinate, CHS).
-
Complex Assembly and Affinity Purification: Salmon calcitonin is added to the solubilized membranes to a final concentration of ~20 µM to promote the formation and stabilization of the active sCT-CTR-Gs complex. The complex is then purified using anti-Flag M1 affinity chromatography.
-
Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to separate the monomeric complex from aggregates and other impurities. The peak corresponding to the sCT-CTR-Gs complex is collected.
Cryo-Electron Microscopy and Data Processing
The purified complex is subjected to single-particle cryo-EM to determine its three-dimensional structure.
Caption: Cryo-EM and Data Processing Workflow.
Detailed Methodologies:
-
Grid Preparation and Vitrification: The purified sCT-CTR-Gs complex at a concentration of 2-5 mg/mL is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3). The grids are then blotted and plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
-
Cryo-EM Data Acquisition: Data is collected on a Titan Krios transmission electron microscope operating at 300 kV and equipped with a direct electron detector (e.g., Gatan K2/K3 Summit) and an energy filter. Automated data collection software is used to acquire a large number of movies of the particle-containing ice.
-
Image Processing:
-
Motion Correction: The movie frames are aligned to correct for beam-induced motion.
-
CTF Estimation: The contrast transfer function of each micrograph is determined.
-
Particle Picking: Particles corresponding to the sCT-CTR-Gs complex are automatically picked from the micrographs.
-
2D Classification: The picked particles are subjected to 2D classification to remove ice contaminants, aggregates, and poorly formed particles.
-
3D Reconstruction and Refinement: An initial 3D model is generated from the cleaned particle stack. The particles are then subjected to iterative rounds of 3D classification and refinement to improve the resolution and homogeneity of the final 3D reconstruction.
-
-
Model Building and Validation: An atomic model of the sCT-CTR-Gs complex is built by docking and refining homologous structures into the final high-resolution cryo-EM map using software such as Coot and Phenix. The final model is validated for its fit to the map and for its stereochemical properties.
Conclusion
The structural and pharmacological data presented in this guide provide a comprehensive understanding of the this compound-calcitonin receptor interaction. The high-resolution cryo-EM structures have elucidated the molecular basis for the high potency of salmon calcitonin and have provided a template for the rational design of novel therapeutics targeting the calcitonin receptor. The detailed experimental protocols serve as a valuable resource for researchers aiming to study the structure and function of this and other class B GPCRs. Further investigations into the role of RAMPs in modulating receptor function will continue to refine our understanding and open new avenues for drug development in the treatment of metabolic bone diseases and other conditions.
References
Methodological & Application
Application Notes and Protocols: In Vitro Models for Studying Fortical's Effect on Osteoclasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fortical (calcitonin-salmon [rDNA origin]) is a synthetic polypeptide hormone used in the treatment of postmenopausal osteoporosis.[1][2] Its primary therapeutic effect stems from its ability to inhibit osteoclast-mediated bone resorption.[1][2] Osteoclasts are large, multinucleated cells responsible for the breakdown of bone tissue, a critical process in bone remodeling and calcium homeostasis.[3] this compound acts by directly binding to calcitonin receptors (CTR) on the surface of osteoclasts, triggering intracellular signaling cascades that lead to a rapid and potent inhibition of their resorptive activity. This involves disruption of the osteoclast cytoskeleton and a decrease in their resorptive capacity.
Understanding the precise molecular and cellular effects of this compound on osteoclasts is crucial for drug development and mechanistic studies. In vitro models provide a controlled environment to dissect these effects, offering reproducible and quantifiable assays for assessing osteoclast differentiation, function, and response to therapeutic agents. These models are indispensable for screening potential anti-resorptive compounds and elucidating their mechanisms of action.
This document provides detailed protocols for establishing in vitro osteoclast cultures and performing key functional assays to evaluate the inhibitory effects of this compound. The described methods include osteoclast differentiation from precursor cells, Tartrate-Resistant Acid Phosphatase (TRAP) staining for osteoclast identification, and the bone resorption pit assay to quantify osteoclast activity.
Calcitonin Signaling Pathway in Osteoclasts
Calcitonin, the active component of this compound, exerts its inhibitory effects on osteoclasts through a well-defined signaling pathway. Upon binding to its G protein-coupled receptor (GPCR), the calcitonin receptor (CTR), it primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This cAMP/PKA signaling is the main mediator of calcitonin's inhibitory action. Additionally, CTR activation can stimulate other pathways, including the Phospholipase C (PLC) pathway, which increases intracellular calcium ([Ca2+]) and activates Protein Kinase C (PKC). Together, these signaling events converge to induce rapid changes in the osteoclast's cytoskeleton, including the dissolution of the characteristic "actin ring," which is essential for bone resorption. This leads to cell retraction and the cessation of bone degradation.
Caption: Calcitonin Signaling Pathway in Osteoclasts.
Experimental Workflow
The following workflow provides a general overview for assessing the in vitro effects of this compound on osteoclast differentiation and function. The process begins with the isolation of osteoclast precursors, followed by differentiation in the presence or absence of this compound, and concludes with quantitative analysis of osteoclast number and resorptive activity.
Caption: General workflow for studying this compound's effects.
Protocols
Protocol 1: Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of osteoclast precursors from mouse bone marrow.
Materials:
-
6- to 10-week-old mice
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
α-MEM culture medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
Sterile dissection tools, syringes (25G needle), and cell culture flasks/plates
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Dissect femurs and tibias under sterile conditions, removing all muscle and soft tissue.
-
Wash the bones in 70% ethanol for 15 seconds, followed by five washes in sterile α-MEM medium.
-
Cut off the ends of the bones (epiphyses).
-
Flush the bone marrow from the cavities using a 25G needle and syringe filled with α-MEM. Collect the marrow suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 637 x g for 5 minutes.
-
Resuspend the cell pellet in α-MEM containing 30 ng/mL M-CSF.
-
Culture the cells in a T75 flask at 37°C and 5% CO2. After 24 hours, non-adherent cells are collected. Adherent cells, which are mostly stromal cells and mature macrophages, are discarded.
-
The collected non-adherent cells are the bone marrow-derived macrophages (BMDMs) and are ready for osteoclast differentiation.
Protocol 2: Osteoclast Differentiation and this compound Treatment
Procedure:
-
Seed the BMDMs into 96-well plates at a density of 5 x 10^4 cells/well. For the resorption pit assay, seed cells directly onto sterile bone slices or calcium phosphate-coated plates placed in the wells.
-
Culture the cells in α-MEM supplemented with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 pM) or a vehicle control.
-
Incubate the plates at 37°C and 5% CO2 for 5-7 days. Replace the culture medium with fresh medium containing M-CSF, RANKL, and this compound/vehicle every 2-3 days.
-
After the incubation period, mature, multinucleated osteoclasts should be visible. Proceed with analysis.
Protocol 3: TRAP Staining for Osteoclast Identification
Tartrate-Resistant Acid Phosphatase (TRAP) is a hallmark enzyme of osteoclasts, and its staining is used to identify and quantify these cells.
Materials:
-
TRAP Staining Kit (commercial kits are recommended for consistency)
-
Fixative solution (e.g., 10% formalin or a solution of acetone, citrate, and formaldehyde)
-
Deionized water
Procedure:
-
Aspirate the culture medium from the 96-well plate.
-
Gently wash the cells once with 100 µL of PBS.
-
Fix the cells by adding 50-100 µL of fixative solution to each well for 5-10 minutes at room temperature.
-
Aspirate the fixative and wash the wells three times with deionized water.
-
Prepare the TRAP staining solution according to the kit manufacturer's instructions. This typically involves mixing a chromogenic substrate with a tartrate-containing buffer.
-
Add the staining solution to each well and incubate at 37°C for 20-60 minutes, shielded from light.
-
Monitor the color development. Osteoclasts will stain a deep red or purple color.
-
Stop the reaction by aspirating the stain and washing with deionized water.
-
Quantify the number of TRAP-positive cells containing three or more nuclei using an inverted light microscope.
Protocol 4: Bone Resorption Pit Assay
This assay directly measures the functional ability of osteoclasts to resorb bone-like substrates.
Materials:
-
Osteoclasts cultured on sterile bovine bone slices or calcium phosphate-coated plates as described in Protocol 2.
-
Sonicator
-
Toluidine Blue stain (for bone slices) or Von Kossa staining (for calcium phosphate coatings)
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
At the end of the culture period, remove the cells from the resorption substrate. For bone slices, this can be done by sonication in ammonium hydroxide or mechanical wiping.
-
For Bone Slices: Stain the slices with 1% Toluidine Blue for 1-2 minutes. The resorbed areas (pits) will appear as dark blue/purple areas against a lighter background.
-
For Calcium Phosphate-Coated Plates: Stain with 5% silver nitrate (AgNO3) under UV light (Von Kossa staining). The unresorbed mineralized coating will stain black/brown, while the resorbed pits will appear as clear zones.
-
Capture images of the stained substrates using a light microscope.
-
Quantify the total area of the resorption pits using imaging software like ImageJ. The data is often expressed as a percentage of the total surface area.
Data Presentation
The following tables present illustrative data on the effects of this compound on osteoclast formation and function.
Table 1: Effect of this compound on Osteoclast Differentiation
This table summarizes the dose-dependent effect of this compound on the formation of TRAP-positive multinucleated osteoclasts.
| This compound Concentration (pM) | Average Number of TRAP+ Osteoclasts (≥3 nuclei) per well | Standard Deviation | % Inhibition of Differentiation |
| 0 (Vehicle) | 152 | ± 14 | 0% |
| 1 | 128 | ± 11 | 15.8% |
| 10 | 85 | ± 9 | 44.1% |
| 100 | 41 | ± 6 | 73.0% |
Table 2: Effect of this compound on Osteoclast Resorptive Activity
This table shows the dose-dependent inhibition of bone resorption by this compound, as measured by the pit assay.
| This compound Concentration (pM) | Average Resorption Area (% of total surface) | Standard Deviation | % Inhibition of Resorption |
| 0 (Vehicle) | 28.5% | ± 3.2% | 0% |
| 1 | 21.2% | ± 2.5% | 25.6% |
| 10 | 9.8% | ± 1.8% | 65.6% |
| 100 | 3.1% | ± 0.9% | 89.1% |
Table 3: Effect of this compound on Osteoclast-Related Gene Expression
This table illustrates hypothetical changes in the expression of key osteoclast marker genes following treatment with 100 pM this compound for 48 hours, as determined by quantitative RT-PCR.
| Gene | Function | Fold Change vs. Vehicle | P-value |
| Nfatc1 | Master regulator of osteoclast differentiation | -3.5 | < 0.01 |
| c-Fos | Transcription factor for osteoclastogenesis | -2.8 | < 0.01 |
| Acp5 (TRAP) | Osteoclast marker enzyme | -4.1 | < 0.01 |
| Ctsk (Cathepsin K) | Enzyme for matrix degradation | -5.2 | < 0.001 |
| Dcstamp | Cell fusion protein | -3.9 | < 0.01 |
Conclusion
The in vitro models and protocols detailed in this document provide a robust framework for investigating the anti-resorptive effects of this compound on osteoclasts. By utilizing osteoclast differentiation assays, TRAP staining, and functional resorption pit assays, researchers can obtain quantitative data on the drug's impact on osteoclast formation and activity. These methods are essential tools for preclinical drug evaluation, mechanism of action studies, and the development of new therapies for bone disorders like osteoporosis. The signaling pathways and experimental workflows visualized here offer a clear conceptual guide for designing and executing these critical experiments.
References
Application Notes and Protocols for Calcitonin Receptor Binding Assay Using Fortical
Audience: Researchers, scientists, and drug development professionals.
Introduction
The calcitonin receptor (CTR) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and bone metabolism.[1][2] It is the primary target for the peptide hormone calcitonin. Fortical®, a recombinant form of salmon calcitonin (sCT), is a therapeutic agent used in the treatment of postmenopausal osteoporosis.[3][4][5] Salmon calcitonin exhibits a higher affinity and longer half-life compared to its mammalian counterparts, making it a potent inhibitor of osteoclast-mediated bone resorption.
Understanding the binding characteristics of this compound and other ligands to the calcitonin receptor is fundamental for drug discovery and development. Radioligand binding assays are a sensitive and quantitative method to determine the affinity (Kd, Ki) and density (Bmax) of receptors in a given tissue or cell preparation. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the human calcitonin receptor.
Calcitonin Receptor Signaling Pathway
Upon agonist binding, the calcitonin receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathways involve the coupling to G proteins, which in turn activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP), or phospholipase C (PLC), resulting in the generation of inositol phosphates and an increase in intracellular calcium.
Caption: Calcitonin Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Calcitonin Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound (unlabeled ligand) for the calcitonin receptor by measuring its ability to displace a radiolabeled ligand, such as [125I]-Salmon Calcitonin.
Materials and Reagents:
-
Receptor Source: Membranes from a cell line endogenously expressing the human calcitonin receptor, such as T-47D or MCF-7 breast cancer cells.
-
Radioligand: [125I]-Salmon Calcitonin ([125I]-sCT).
-
Unlabeled Ligand: this compound (recombinant salmon calcitonin) or synthetic salmon calcitonin.
-
Non-specific Binding Control: A high concentration of unlabeled salmon calcitonin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Experimental Workflow:
Caption: Experimental Workflow for the Calcitonin Receptor Binding Assay.
Procedure:
-
Membrane Preparation:
-
Culture T-47D cells to near confluence.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, [125I]-sCT, and assay buffer.
-
Non-specific Binding: Add cell membranes, [125I]-sCT, and a saturating concentration of unlabeled salmon calcitonin (e.g., 1 µM).
-
Competition: Add cell membranes, [125I]-sCT, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL. The concentration of [125I]-sCT should be close to its Kd value (e.g., 50 pM).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature (or 37°C) with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.
-
Competition Curve: Plot the specific binding as a function of the log concentration of this compound.
-
IC50 Determination: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-sCT (the IC50 value) by non-linear regression analysis.
-
Ki Calculation: Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The following table summarizes representative binding data for salmon calcitonin at the human calcitonin receptor.
| Ligand | Receptor Source | Radioligand | Parameter | Value | Reference |
| Salmon Calcitonin | T-47D cell membranes | [125I]-sCT | Kd | 0.045 nM | |
| Salmon Calcitonin | T-47D cell membranes | [125I]-sCT | IC50 | 0.5 nM | |
| Human Calcitonin | T-47D cell membranes | [125I]-sCT | IC50 | >21 nM | |
| Salmon Calcitonin | α-TSH cells | 125I-sCT | KD | 0.557 ± 0.12 nM | |
| Salmon Calcitonin | α-TSH cells | 125I-sCT | Bmax | 2.25 ± 0.04 x 107 receptors/cell |
Advanced Protocols & Alternative Methods
While radioligand binding assays are the gold standard, alternative methods can be employed for high-throughput screening and to avoid the use of radioactivity.
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay where the receptor is immobilized on scintillant-containing beads. Binding of a radioligand brings it into close proximity to the bead, generating a light signal, thus eliminating the need for a separation step.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule. For receptor binding, a labeled receptor and a fluorescently labeled ligand are used. Competition with an unlabeled ligand like this compound disrupts the FRET signal.
These advanced methods offer advantages in terms of throughput and automation, making them suitable for large-scale screening campaigns in drug discovery.
References
Application Notes and Protocols for the Use of Fortical (Calcitonin-Salmon) in Animal Models of Postmenopausal Osteoporosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Postmenopausal osteoporosis is a prevalent metabolic bone disease characterized by low bone mass and microarchitectural deterioration of skeletal tissue, leading to an increased risk of fracture. The ovariectomized (OVX) rodent, particularly the rat, is a widely accepted and utilized preclinical model that mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.[1][2] Fortical, a synthetic preparation of calcitonin-salmon, is a potent inhibitor of osteoclast-mediated bone resorption and has been investigated for its therapeutic potential in managing osteoporosis.[3][4] These application notes provide detailed methodologies for utilizing this compound in OVX rat models to evaluate its efficacy in preventing bone loss.
Mechanism of Action
Calcitonin-salmon exerts its effects on bone primarily by binding to the calcitonin receptor (CTR) on the surface of osteoclasts, the cells responsible for bone resorption.[5] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of osteoclast activity. Key signaling pathways involved include the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. Additionally, the phospholipase C (PLC) pathway is stimulated, resulting in an increase in intracellular calcium. These signaling events lead to the disruption of the osteoclast's cytoskeleton, loss of the ruffled border, and reduced motility, thereby suppressing bone resorption.
Signaling Pathway Diagram
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. smj.org.sa [smj.org.sa]
- 5. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of Calcitonin Receptors in Bone Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcitonin receptor (CTR) is a key regulator of calcium homeostasis and bone metabolism. Primarily expressed on the surface of osteoclasts, the CTR mediates the inhibitory effects of the hormone calcitonin on bone resorption. The density and signaling activity of CTRs are critical factors in osteoclast function and are of significant interest in the development of therapeutics for bone diseases such as osteoporosis. Immunofluorescence (IF) is a powerful technique to visualize and quantify the expression and localization of CTRs within bone tissue, providing valuable insights into bone cell biology and the mechanism of action of novel drug candidates.
These application notes provide detailed protocols for the immunofluorescent staining of calcitonin receptors in bone tissue, guidance on data interpretation, and an overview of the associated signaling pathways.
Data Presentation
The expression of calcitonin receptors is dynamically regulated in bone cells, particularly during osteoclast differentiation and in response to various stimuli. The following tables summarize quantitative data on CTR expression from published studies.
| Cell Type | Species | Method | Key Findings | Reference |
| Osteoclasts (in vitro) | Mouse | RT-PCR | CTR mRNA levels significantly increase during osteoclast differentiation induced by RANKL. Peak expression is observed at day 7 of culture. | [1] |
| Osteoclasts (in vitro) | Mouse | Immunocytochemistry | RANKL treatment enhances CTR protein expression in differentiating bone marrow macrophages. | [2][3] |
| Osteoclasts (in vitro) | Mouse | Ligand Binding | Treatment with calcitonin leads to a dose-dependent downregulation of CTR expression on the cell surface. | [4] |
| Osteocytes | Mouse | RT-PCR | CTR mRNA is detectable in osteocytes from young mice but declines with age, becoming undetectable in long bones of 49-week-old mice. | [5] |
| Bone Marrow Macrophages | Mouse | RT-PCR | CTR mRNA is not expressed in M-CSF stimulated bone marrow macrophages but is induced by RANKL treatment. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Calcitonin Receptors in Paraffin-Embedded Bone Sections
This protocol is suitable for archival bone tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded bone tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Calcitonin Receptor (see antibody table below)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for heat-induced epitope retrieval (HIER)
Recommended Primary Antibodies:
| Antibody Name | Host | Type | Applications | Recommended Dilution | Supplier |
| Calcitonin Receptor (31/01-1H10-4-1-14) | Mouse | Monoclonal | IHC-P, WB | 1:50 - 1:500 | Thermo Fisher Scientific |
| Calcitonin R Antibody (MAB4614) | Mouse | Monoclonal | ICC/IF, Flow Cytometry | Assay-dependent | R&D Systems |
| Anti-Calcitonin Receptor Antibody | Rabbit | Polyclonal | IHC, WB | 1:50 - 1:200 | Novus Biologicals |
| Anti Rat Calcitonin Receptor Antibody | Rabbit | Polyclonal | WB | 1:500 (for WB) | Bio-Rad |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in Antigen Retrieval Buffer in a Coplin jar.
-
Heat in a microwave or pressure cooker. Optimize time and temperature for your specific antibody and tissue, a typical starting point is 10-20 minutes at 95-100°C.
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with PBS.
-
-
Permeabilization:
-
Incubate slides in Permeabilization Buffer for 10 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-calcitonin receptor antibody in Blocking Buffer to the recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate slides with the secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Rinse slides with PBS (3 x 5 minutes), protected from light.
-
-
Counterstaining:
-
Incubate slides with DAPI solution for 5 minutes at room temperature to stain cell nuclei.
-
Rinse slides with PBS.
-
-
Mounting:
-
Mount coverslips using an appropriate mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Protocol 2: Immunofluorescence Staining of Calcitonin Receptors in Frozen Bone Sections
This protocol is suitable for fresh or frozen bone tissue and generally offers better antigen preservation.
Materials:
-
Fresh or frozen bone tissue embedded in OCT compound
-
Cryostat
-
Charged slides
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Calcitonin Receptor
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Humidified chamber
Procedure:
-
Sectioning:
-
Cut frozen bone sections at 5-10 µm thickness using a cryostat and mount them on charged slides.
-
Allow slides to air dry for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Permeabilization:
-
Incubate slides in Permeabilization Buffer for 10 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-calcitonin receptor antibody in Blocking Buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate slides with the secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Rinse slides with PBS (3 x 5 minutes), protected from light.
-
-
Counterstaining:
-
Incubate slides with DAPI solution for 5 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Mounting:
-
Mount coverslips using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of calcitonin receptors in bone tissue.
Calcitonin Receptor Signaling Pathway in Osteoclasts
Caption: Simplified signaling pathway of the calcitonin receptor in osteoclasts.
Discussion
Antibody Selection and Validation
The choice of a primary antibody is critical for successful immunofluorescence staining. It is essential to use an antibody that has been validated for the specific application (immunohistochemistry-paraffin or -frozen) and species being studied. The table above provides a list of commercially available antibodies that have been used for CTR detection. Always perform appropriate controls, including:
-
Isotype control: Use an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target antigen to assess non-specific binding.
-
Secondary antibody only control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive and negative tissue controls: Use tissues known to express or not express the calcitonin receptor to validate the staining pattern.
Antigen Retrieval
For paraffin-embedded sections, antigen retrieval is a crucial step to unmask the epitope that may have been altered by formalin fixation. Heat-induced epitope retrieval (HIER) is commonly used. The optimal pH of the retrieval buffer (citrate buffer at pH 6.0 or a more alkaline buffer like Tris-EDTA at pH 9.0) should be determined empirically for each antibody.
Data Interpretation and Quantification
Calcitonin receptor expression is predominantly localized to the plasma membrane of osteoclasts. In bone tissue sections, osteoclasts can be identified by their multinucleated morphology and their location in resorption lacunae on the bone surface. Co-staining with an osteoclast marker, such as tartrate-resistant acid phosphatase (TRAP), can confirm their identity.
Quantitative analysis of immunofluorescence images can be performed using image analysis software. The fluorescence intensity of the CTR signal per osteoclast or per unit area can be measured to compare expression levels between different experimental groups. It is important to maintain consistent imaging parameters (e.g., laser power, gain, exposure time) across all samples to ensure accurate comparisons.
Calcitonin Receptor Signaling
The binding of calcitonin to its G protein-coupled receptor on osteoclasts initiates a cascade of intracellular signaling events. The CTR can couple to both Gs and Gq proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). The Gq pathway involves the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, along with calcium, activates Protein Kinase C (PKC). Both the PKA and PKC pathways converge to induce the reorganization of the osteoclast cytoskeleton, including the disruption of the actin ring, which is essential for bone resorption. This ultimately leads to the inhibition of osteoclast activity.
References
- 1. Expression of the calcitonin receptor in bone marrow cell cultures and in bone: a specific marker of the differentiated osteoclast that is regulated by calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of the calcitonin receptor, calcitonin receptor-like receptor, and receptor activity modifying proteins during osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of the calcitonin receptor, calcitonin receptor-like receptor, and receptor activity modifying proteins during osteoclast differentiation. [umu.diva-portal.org]
- 4. Physiological levels of calcitonin regulate the mouse osteoclast calcitonin receptor by a protein kinase Alpha-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decline in calcitonin receptor expression in osteocytes with age - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Primary Osteoclast Culture to Test Fortical (Calcitonin) Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Osteoclasts are large, multinucleated cells derived from the monocyte/macrophage hematopoietic lineage, and are uniquely responsible for bone resorption.[1] This process is critical for bone remodeling and calcium homeostasis.[1][2] Dysregulation of osteoclast activity, leading to excessive bone resorption, is a hallmark of pathological conditions like osteoporosis.[1][2] Therefore, therapeutic agents that inhibit osteoclast function are vital for treating such diseases.
Fortical, a synthetic form of calcitonin-salmon, is a potent inhibitor of osteoclast-mediated bone resorption. It acts by binding to calcitonin receptors (CTR) on the osteoclast surface, triggering intracellular signaling that disrupts the cell's resorptive machinery. To evaluate the efficacy of this compound and other potential anti-resorptive agents, a reliable in vitro model is essential. This document provides detailed protocols for establishing a primary murine osteoclast culture from bone marrow precursors and using this system to quantitatively assess the inhibitory effects of this compound.
Part 1: Establishment and Differentiation of Primary Osteoclast Culture
This section details the isolation of osteoclast precursors from mouse bone marrow and their subsequent differentiation into mature, multinucleated osteoclasts using Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
Experimental Workflow for Osteoclast Culture and this compound Efficacy Testing
Caption: Workflow from precursor isolation to data analysis.
Protocol 1.1: Isolation of Bone Marrow Macrophages (BMMs)
This protocol describes the extraction of bone marrow cells from the long bones of mice, which serve as the source of osteoclast precursors.
Materials:
-
8-12 week-old mice
-
70% Ethanol
-
Sterile dissection tools (scissors, forceps)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Culture Medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Syringes (10 mL) with 25-gauge needles
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Recombinant mouse M-CSF
Procedure:
-
Euthanize mice according to institutional guidelines and sterilize the carcass with 70% ethanol.
-
Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.
-
In a sterile biosafety cabinet, cut the ends of the bones to expose the marrow cavity.
-
Using a 10 mL syringe filled with culture medium, flush the marrow from the bones into a 50 mL conical tube.
-
Disperse cell clumps by pipetting and pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse erythrocytes.
-
Add 10 mL of culture medium to neutralize the lysis buffer and centrifuge again at 400 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium containing 25-50 ng/mL of M-CSF.
-
Plate the cells in a T75 flask or 100mm petri dishes and incubate at 37°C in 5% CO₂. These non-adherent hematopoietic progenitors will be used for osteoclast differentiation. After 24-48 hours, the adherent cells are considered bone marrow-derived macrophages (BMMs) and are ready for differentiation.
Protocol 1.2: Differentiation of BMMs into Mature Osteoclasts
BMMs are differentiated into osteoclasts by the addition of RANKL, the key cytokine for osteoclastogenesis.
Materials:
-
Adherent BMMs from Protocol 1.1
-
Osteoclast Differentiation Medium: Culture Medium supplemented with M-CSF (25-50 ng/mL) and RANKL (25-50 ng/mL).
-
Cell scraper
Procedure:
-
After 48-72 hours of incubation with M-CSF, the adherent BMMs should be confluent.
-
Gently wash the monolayer with sterile PBS and detach the adherent BMMs using a cell scraper.
-
Collect the cells, centrifuge at 300 x g for 3 minutes, and resuspend in Osteoclast Differentiation Medium.
-
Count the cells using a hemocytometer.
-
Seed the cells into multi-well plates at the appropriate density (see Table 1).
-
Incubate at 37°C and 5% CO₂ for 5-7 days. Replace the medium every 2-3 days with fresh Osteoclast Differentiation Medium.
-
Mature, multinucleated osteoclasts should be visible by day 5-7.
| Plate Type | Seeding Density (cells/well) | Culture Volume/well |
| 96-well | 1 x 10⁴ | 200 µL |
| 24-well | 5 x 10⁴ | 1 mL |
| 12-well | 1 x 10⁵ | 1.5 mL |
| Table 1: Recommended Cell Seeding Densities for Osteoclast Differentiation. |
Part 2: Osteoclast Characterization and Signaling
Protocol 2.1: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme expressed by osteoclasts. TRAP staining is used to identify and quantify mature osteoclasts, which are typically defined as TRAP-positive cells with three or more nuclei.
Materials:
-
Mature osteoclast culture
-
TRAP Staining Kit (e.g., Sigma-Aldrich, 387A)
-
Fixative solution (e.g., 10% formalin in PBS)
-
Microscope
Procedure:
-
Remove culture medium and wash cells gently with PBS.
-
Fix the cells with the fixative solution for 10 minutes at room temperature.
-
Wash the wells again with PBS.
-
Prepare the TRAP staining solution according to the manufacturer's protocol.
-
Incubate the cells with the staining solution at 37°C for 15-20 minutes, or until a visible red/purple color develops in the cells.
-
Wash with deionized water and allow to air dry.
-
Visualize under a light microscope. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well.
Signaling Pathways in Osteoclast Differentiation
Osteoclast differentiation is a complex process governed by M-CSF and RANKL. M-CSF promotes the survival and proliferation of osteoclast precursors via its receptor c-Fms, while RANKL, by binding to its receptor RANK, activates downstream signaling cascades, including NF-κB and MAPKs, which ultimately lead to the activation of the master transcription factor for osteoclastogenesis, NFATc1.
Caption: M-CSF and RANKL signaling in osteoclast differentiation.
Part 3: Evaluating the Efficacy of this compound (Calcitonin)
Once mature osteoclasts are established, they can be used to test the inhibitory effects of this compound. The primary functional endpoint is the inhibition of bone resorption.
Protocol 3.1: In Vitro Treatment with this compound
Materials:
-
Mature osteoclast culture
-
This compound (Calcitonin-salmon, rDNA origin)
-
Osteoclast Differentiation Medium
Procedure:
-
On day 7, when osteoclasts are mature, prepare serial dilutions of this compound in Osteoclast Differentiation Medium. A suggested concentration range is 10⁻¹² M to 10⁻⁸ M. Include a vehicle-only control group.
-
Carefully replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
Protocol 3.2: Osteoclast Resorption (Pit) Assay
This assay directly measures the bone-resorbing activity of osteoclasts. It requires culturing the cells on a resorbable substrate, such as bone/dentine slices or calcium phosphate-coated plates.
Materials:
-
Osteoclast precursors (BMMs)
-
Resorbable substrate (e.g., sterile bovine bone slices, dentine slices, or calcium phosphate-coated 96-well plates)
-
Osteoclast Differentiation Medium
-
This compound solutions (as prepared in 3.1)
-
Sonicator
-
Toluidine Blue or Silver Nitrate stain
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Place a sterile bone slice or use a calcium phosphate-coated well in a 96-well plate.
-
Seed BMMs onto the substrate and differentiate them into mature osteoclasts as described in Protocol 1.2.
-
On day 7, treat the mature osteoclasts with various concentrations of this compound for 48 hours as described in Protocol 3.1.
-
After incubation, remove the cells from the substrate by sonication in distilled water or treatment with bleach.
-
Stain the resorption pits. For calcium phosphate plates, 5% silver nitrate can be used, which stains the unresorbed area, leaving pits clear. For bone slices, toluidine blue can be used to stain the pits.
-
Capture images of the substrate using a microscope.
-
Quantify the total resorbed area (pit area) per slice/well using image analysis software. Calculate the percentage of resorbed area relative to the total area.
Protocol 3.3: Apoptosis Assay
Studies have shown that calcitonin can promote osteoclast apoptosis, contributing to its inhibitory effect. This can be assessed using a flow cytometer.
Materials:
-
Mature osteoclast culture treated with this compound
-
Apoptosis Detection Kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow Cytometer
Procedure:
-
Culture and treat osteoclasts with this compound as described previously.
-
At the end of the treatment period, harvest the cells.
-
Stain the cells using an apoptosis detection kit following the manufacturer's instructions.
-
Analyze the percentage of apoptotic cells using a flow cytometer.
| This compound Conc. (mol/L) | Apoptosis Rate (%) |
| 0 (Control) | 2.66 ± 0.49 |
| 10⁻¹² | 5.83 ± 0.24 |
| 10⁻¹⁰ | 9.32 ± 0.34 |
| 10⁻⁹ | 13.11 ± 0.51 |
| 10⁻⁸ | 18.02 ± 0.75 |
| Table 2: Expected dose-dependent effect of calcitonin on osteoclast apoptosis rate. Data adapted from experimental studies. |
Mechanism of Action of this compound (Calcitonin)
This compound exerts its inhibitory effect by binding to the G protein-coupled calcitonin receptor (CTR) on the osteoclast surface. This binding activates at least two primary signaling pathways: the adenylyl cyclase-cAMP-PKA pathway and the Phospholipase C (PLC) pathway. The activation of the PKA pathway is considered the main mediator of calcitonin's inhibitory effects. This leads to the disruption of the osteoclast's cytoskeleton, causing the loss of the "ruffled border" — the specialized, folded membrane responsible for secreting acid and enzymes to resorb bone. This functional inactivation halts the bone resorption process.
Caption: this compound's mechanism of action in osteoclasts.
References
Application Note: Gene Expression Analysis in Primary Human Osteoblasts Treated with Fortical (Calcitonin-Salmon, rDNA Origin)
Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, osteoporosis research, and pharmacology.
Introduction
Fortical® is a synthetic peptide analog of salmon calcitonin, a hormone known to be a potent inhibitor of osteoclast-mediated bone resorption.[1] It is utilized in the management of postmenopausal osteoporosis.[2][3] While the primary mechanism of action of calcitonin is the suppression of osteoclast activity, there is growing evidence to suggest that it also influences osteoblast function, thereby impacting bone formation.[4][5] Understanding the molecular response of osteoblasts to this compound is crucial for elucidating its complete mechanism of action and for the development of novel therapeutic strategies for bone-related disorders.
This application note provides a detailed protocol for the analysis of gene expression changes in primary human osteoblasts following treatment with this compound. The presented methodologies cover cell culture and differentiation, this compound treatment, RNA isolation, and subsequent gene expression analysis by quantitative real-time PCR (qPCR). Furthermore, this document presents illustrative quantitative data and visual representations of the key signaling pathways involved.
Data Presentation
The following table summarizes the expected changes in the expression of key genes in primary human osteoblasts following treatment with this compound. The data is presented as an illustrative example based on published findings on calcitonin's effects on osteoblasts.
Table 1: Illustrative Gene Expression Changes in Human Osteoblasts Treated with this compound (80 IU/L) for 48 hours
| Gene Symbol | Gene Name | Function in Osteoblasts | Expected Fold Change |
| TNFRSF11B | Osteoprotegerin (OPG) | Decoy receptor for RANKL, inhibits osteoclastogenesis | ↑ 2.5 |
| TNFSF11 | RANKL | Promotes osteoclast differentiation and activation | ↓ 0.4 |
| RUNX2 | Runt-related transcription factor 2 | Master transcription factor for osteoblast differentiation | ↑ 1.8 |
| SP7 | Osterix | Transcription factor essential for osteoblast differentiation | ↑ 1.5 |
| COL1A1 | Collagen, Type I, Alpha 1 | Major component of the bone matrix | ↑ 2.0 |
| ALPL | Alkaline Phosphatase | Key enzyme in bone mineralization | ↑ 1.7 |
| BGLAP | Osteocalcin | Late marker of osteoblast differentiation, involved in mineralization | ↑ 2.2 |
| WNT10B | Wnt Family Member 10B | Stimulates osteoblast proliferation and differentiation (indirectly) | ↑ (indirect effect) |
Experimental Protocols
Primary Human Osteoblast Culture and Differentiation
This protocol is adapted from established methods for the culture of primary human osteoblasts.
Materials:
-
Primary Human Osteoblasts (HOb)
-
Osteoblast Growth Medium
-
Osteoblast Differentiation Medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone)
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Tissue culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Plating: Thaw cryopreserved primary human osteoblasts rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed Osteoblast Growth Medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh Growth Medium and plate in a T-75 flask.
-
Cell Expansion: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the Growth Medium every 2-3 days until the cells reach 80-90% confluency.
-
Seeding for Differentiation: Trypsinize the cells and seed them onto 6-well plates at a density of 1 x 10⁵ cells/well in Osteoblast Growth Medium. Allow the cells to adhere overnight.
-
Induction of Differentiation: The following day, replace the Growth Medium with Osteoblast Differentiation Medium.
-
Maintenance: Change the Differentiation Medium every 2-3 days for 14-21 days to allow for the development of a mature osteoblast phenotype, characterized by matrix mineralization.
This compound Treatment
Materials:
-
This compound (Calcitonin-Salmon, rDNA Origin) Nasal Spray or injectable solution
-
Osteoblast Differentiation Medium
Procedure:
-
On day 14 of differentiation, prepare fresh Osteoblast Differentiation Medium containing the desired concentration of this compound (e.g., 80 IU/L).
-
Remove the existing medium from the 6-well plates and replace it with the this compound-containing medium.
-
Culture the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to RNA extraction.
RNA Isolation and cDNA Synthesis
This protocol is based on standard RNA extraction and reverse transcription methods.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
DNase I
-
Reverse transcription kit
-
Nuclease-free water
Procedure:
-
RNA Extraction: Lyse the cells directly in the 6-well plates using the lysis buffer from the RNA extraction kit. Follow the manufacturer's instructions to isolate total RNA.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for gene expression analysis using SYBR Green-based qPCR.
Materials:
-
cDNA (from step 3)
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers (for target and reference genes)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Prepare qPCR Reactions: For each gene, prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, nuclease-free water, and cDNA template.
-
Set up qPCR Plate: Pipette the reaction mixes into a 96-well qPCR plate. Include no-template controls for each primer set.
-
Run qPCR: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method. Normalize the expression of the target genes to a stable reference gene (e.g., GAPDH, ACTB).
Visualizations
Signaling Pathways
References
- 1. Large-scale gene expression analysis of osteoblasts cultured on three different Ti-6Al-4V surface treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Calcitonin Induces Bone Formation by Increasing Expression of Wnt10b in Osteoclasts in Ovariectomy-Induced Osteoporotic Rats [frontiersin.org]
- 3. Cell signaling and transcriptional regulation of osteoblast lineage commitment, differentiation, bone formation, and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Live-Cell Imaging of Osteoclast Activity with Fortical Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, a fundamental process in skeletal remodeling and calcium homeostasis.[1][2] Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis. Fortical (calcitonin-salmon) is a synthetic polypeptide hormone that effectively inhibits osteoclast-mediated bone resorption.[3][4][5] Live-cell imaging offers a dynamic and quantitative approach to investigate the cellular mechanisms underlying the effects of this compound on osteoclast function in real-time. These application notes provide detailed protocols for live-cell imaging of osteoclast activity following exposure to this compound, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action: this compound (Calcitonin-Salmon)
This compound exerts its inhibitory effect by directly binding to calcitonin receptors (CTR) on the surface of osteoclasts. The CTR is a G-protein coupled receptor, and its activation by calcitonin triggers multiple downstream signaling pathways. The primary pathways involved are the adenylyl cyclase-cAMP-PKA pathway and the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium ([Ca²⁺]i). These signaling events lead to the rapid and reversible disruption of the osteoclast's cytoskeleton, loss of the ruffled border (the primary site of bone resorption), and a decrease in cell motility, ultimately inhibiting bone resorption.
Experimental Protocols
Protocol 1: In Vitro Osteoclastogenesis
Objective: To generate mature, bone-resorbing osteoclasts from precursor cells for live-cell imaging studies.
Materials:
-
Mouse bone marrow-derived macrophages (BMMs) or RAW 264.7 cell line.
-
Alpha-MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Macrophage Colony-Stimulating Factor (M-CSF).
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Culture plates suitable for microscopy (e.g., glass-bottom dishes or bone-mimetic coated plates).
Procedure:
-
Cell Seeding: Seed BMMs or RAW 264.7 cells onto the chosen culture substrate.
-
Differentiation: For BMMs, culture in the presence of M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) for 5-7 days. For RAW 264.7 cells, culture with RANKL (e.g., 50 ng/mL) for 4-5 days.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Verification: Confirm the presence of mature, multinucleated (≥3 nuclei), TRAP-positive osteoclasts before commencing live-cell imaging.
Protocol 2: Live-Cell Imaging of Bone Resorption
Objective: To visualize and quantify the inhibitory effect of this compound on osteoclast resorption activity in real-time.
Materials:
-
Mature osteoclasts cultured on a resorbable, transparent substrate (e.g., calcium phosphate-coated plates).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
This compound (calcitonin-salmon) solution.
-
Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Preparation: Replace the culture medium with live-cell imaging medium and allow the cells to acclimate in the imaging chamber.
-
Baseline Imaging: Acquire time-lapse images of the osteoclasts and the substrate at regular intervals (e.g., every 30-60 minutes) for a baseline period (e.g., 2-4 hours).
-
This compound Treatment: Add this compound to the culture medium at the desired final concentration (e.g., 1-100 nM).
-
Time-Lapse Imaging: Continue acquiring time-lapse images for an extended period (e.g., 12-24 hours) to monitor changes in resorption pit formation.
-
Quantification: At the end of the experiment, quantify the resorbed area using image analysis software. The substrate can be stained with calcein or silver nitrate for better visualization of the pits.
Protocol 3: Live-Cell Imaging of Intracellular Calcium ([Ca²⁺]i)
Objective: To monitor the acute changes in intracellular calcium levels in osteoclasts upon this compound stimulation.
Materials:
-
Mature osteoclasts cultured on glass-bottom dishes.
-
Calcium-sensitive fluorescent probe (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
This compound (calcitonin-salmon) solution.
-
Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or standard fluorescence imaging.
Procedure:
-
Dye Loading: Incubate the osteoclasts with a solution of the calcium probe (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells with imaging buffer to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes.
-
This compound Addition: Add this compound to the imaging buffer while continuously acquiring images.
-
Time-Lapse Acquisition: Record the rapid changes in fluorescence intensity over the next 5-10 minutes.
-
Data Analysis: Analyze the fluorescence intensity changes over time to quantify the peak [Ca²⁺]i and the kinetics of the response.
Data Presentation
Table 1: Quantitative Analysis of this compound's Effect on Osteoclast Resorption
| Treatment Group | Resorption Pit Area (% of Control) | Number of Resorption Pits (% of Control) |
| Vehicle Control | 100 ± 12.5 | 100 ± 9.8 |
| This compound (1 nM) | 65 ± 8.2 | 72 ± 7.5 |
| This compound (10 nM) | 32 ± 5.1 | 41 ± 6.3 |
| This compound (100 nM) | 15 ± 3.9 | 23 ± 4.1 |
Note: Data are representative and expressed as mean ± standard deviation.
Table 2: Quantitative Analysis of this compound-Induced Intracellular Calcium Mobilization
| Treatment Group | Peak Intracellular [Ca²⁺] (nM) | Time to Peak (seconds) |
| Basal | 105 ± 15 | - |
| This compound (10 nM) | 450 ± 55 | 28 ± 5 |
| This compound (100 nM) | 780 ± 92 | 15 ± 3 |
Note: Data are representative and expressed as mean ± standard deviation.
Visualizations
Caption: this compound signaling pathway in osteoclasts.
Caption: Experimental workflow for live-cell imaging.
References
- 1. [Effects of calcitonin on osteoclast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Imaging of Bone-Resorbing Osteoclasts by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Calcitonin (this compound, MIACALCIN) for the treatment of vertebral compression fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Calcitonin Salmon used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fortical-Induced cAMP Assays
Welcome to the technical support center for Fortical-induced cAMP assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low signal output.
Frequently Asked Questions (FAQs)
Q1: We are observing a very low or no signal in our this compound-induced cAMP assay. What are the potential causes?
A1: A low or absent signal in a this compound-induced cAMP assay can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Cellular Factors:
-
Low Receptor Expression: The cell line used may not express a sufficient number of calcitonin receptors.
-
Poor Cell Health: Cells that are unhealthy, have a high passage number, or have low viability will not respond optimally to stimulation.[1][2]
-
Incorrect Cell Density: Too few cells will produce an insufficient amount of cAMP to be detected, while too many cells can lead to high basal levels and a reduced assay window.[1][2][3]
-
-
Reagent and Compound Issues:
-
This compound Degradation: Improper storage or handling of the this compound (calcitonin-salmon) peptide can lead to loss of activity.
-
Suboptimal this compound Concentration: The concentration of this compound used may be too low to elicit a robust response.
-
cAMP Degradation: Endogenous phosphodiesterases (PDEs) in the cells can rapidly degrade the newly synthesized cAMP.
-
Expired or Improperly Prepared Reagents: Assay reagents that are expired or have been prepared or stored incorrectly can lead to a loss of signal.
-
-
Experimental Procedure:
-
Insufficient Stimulation Time: The incubation time with this compound may be too short to allow for maximal cAMP accumulation.
-
Incorrect Instrument Settings: The settings on your plate reader (e.g., gain, integration time) may not be optimized for your specific assay format (e.g., HTRF, ELISA, luminescence).
-
Q2: How can we optimize the cell density for our cAMP assay?
A2: Optimizing cell density is a critical step to ensure a robust assay window. A cell titration experiment is recommended.
-
Procedure:
-
Plate a range of cell densities (e.g., from 1,000 to 20,000 cells per well, depending on the plate format).
-
Stimulate the cells with a concentration of this compound known to be in the mid-to-high range of the expected dose-response curve.
-
Include unstimulated (basal) and positive control (e.g., Forskolin-stimulated) wells for each cell density.
-
Measure the cAMP levels.
-
-
Analysis:
-
Plot the signal-to-background ratio (stimulated signal divided by basal signal) against the cell density.
-
The optimal cell density will be the one that provides the largest signal-to-background ratio without having excessively high basal signal.
-
Q3: Why is a phosphodiesterase (PDE) inhibitor necessary in a cAMP assay?
A3: Cyclic AMP is rapidly degraded by intracellular enzymes called phosphodiesterases (PDEs). The inclusion of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is crucial to prevent the breakdown of cAMP produced in response to this compound stimulation. This allows for the accumulation of cAMP to a detectable level, thereby increasing the assay window and sensitivity.
Q4: Our signal is still low after adding a PDE inhibitor. What should we try next?
A4: If the signal remains low, consider the following troubleshooting steps:
-
Optimize this compound Concentration and Stimulation Time: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration (typically the EC80, or 80% of the maximal effective concentration, is used for screening). Also, conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time point of peak cAMP accumulation.
-
Verify Cell Health and Receptor Expression: Ensure your cells are healthy and within a low passage number. If possible, confirm the expression of the calcitonin receptor in your cell line using techniques like qPCR or flow cytometry.
-
Use a Positive Control: Include a positive control such as Forskolin, which directly activates adenylyl cyclase and increases cAMP levels independently of the calcitonin receptor. This will help to confirm that the downstream components of the signaling pathway and the assay reagents are working correctly.
-
Check Assay Reagents and Instrument Settings: Prepare fresh assay reagents and ensure they are within their expiration dates. Review the manufacturer's protocol for your cAMP assay kit and verify that your plate reader settings are appropriate.
Troubleshooting Guide: Low Signal
This table summarizes the common causes of low signal in this compound-induced cAMP assays and provides actionable solutions.
| Potential Cause | Recommended Solution(s) |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and have high viability before plating. Avoid over-confluency during cell culture. |
| Low Calcitonin Receptor Expression | Select a cell line known to express the calcitonin receptor at sufficient levels. If necessary, consider using a cell line that overexpresses the receptor. |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that maximizes the signal-to-background ratio. |
| This compound Inactivity | Prepare fresh aliquots of this compound from a reliable source. Ensure proper storage conditions (typically lyophilized at -20°C or -80°C). |
| Insufficient this compound Concentration | Perform a dose-response curve to identify the optimal (e.g., EC80) concentration of this compound for stimulation. |
| Short Stimulation Time | Conduct a time-course experiment to determine the peak time for cAMP production after this compound stimulation. |
| cAMP Degradation | Always include a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in your stimulation buffer to prevent cAMP breakdown. |
| Reagent Issues | Prepare all assay buffers and reagents fresh. Check the expiration dates on all kit components. |
| Incorrect Instrument Settings | Consult the assay kit's manual and your plate reader's documentation to ensure optimal settings for excitation, emission, and gain. |
| Assay Protocol Errors | Carefully review the entire protocol. Ensure correct volumes and incubation times are being used. |
Experimental Protocols
Protocol 1: General Bioluminescent cAMP Assay (e.g., cAMP-Glo™)
This protocol provides a general workflow. Specific volumes and incubation times should be optimized based on the manufacturer's instructions.
-
Cell Preparation:
-
Harvest cells when they are in the logarithmic growth phase and at approximately 80% confluency.
-
Wash the cells with PBS and resuspend them in a stimulation buffer (e.g., HBSS or serum-free medium) containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Dispense the cell suspension into a white, opaque 96- or 384-well plate at the pre-optimized cell density.
-
-
Compound Addition:
-
Add this compound at various concentrations to the appropriate wells.
-
Include control wells:
-
Basal Control: Cells with stimulation buffer only.
-
Positive Control: Cells with a known adenylyl cyclase activator like Forskolin.
-
-
-
Stimulation:
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Add the cAMP-Glo™ Lysis Buffer to all wells, and mix.
-
Add the Kinase-Glo® Reagent to terminate the reaction and detect the remaining ATP. Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The luminescent signal is inversely proportional to the cAMP concentration.
-
Protocol 2: General HTRF cAMP Assay
This protocol provides a general workflow. Specific volumes and incubation times should be optimized based on the manufacturer's instructions for kits like those from Cisbio or Revvity.
-
Cell Preparation:
-
Prepare and plate cells as described in Protocol 1, using a white, low-volume 384-well plate.
-
-
Compound Addition:
-
Add this compound and controls as described in Protocol 1.
-
-
Stimulation:
-
Incubate the plate at room temperature for the optimized stimulation time.
-
-
Cell Lysis and Reagent Addition:
-
Add the HTRF lysis buffer containing the cAMP-d2 acceptor to the wells.
-
Add the HTRF antibody-cryptate donor to the wells.
-
Important: Do not pre-mix the donor and acceptor reagents.
-
-
Incubation:
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
The ratio of the 665 nm to 620 nm signals is calculated. This ratio is inversely proportional to the amount of cAMP produced.
-
Visualizations
This compound Signaling Pathway
References
Technical Support Center: Fortical (calcitonin-salmon [rDNA origin]) Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fortical in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways in aqueous solutions?
This compound is a synthetic polypeptide hormone identical to salmon calcitonin.[1][2] In aqueous solutions, its degradation is a significant concern for maintaining its biological activity. The primary degradation pathways are strongly dependent on the pH of the solution and include:
-
Hydrolysis: Cleavage of the amide bond, particularly at the N-terminus.[3][4]
-
Deamidation: Conversion of asparagine and glutamine residues to their corresponding carboxylic acids.[3]
-
Dimerization: Formation of both reducible (disulfide-linked) and non-reducible dimers.
-
Sulfide Exchange: Leading to the formation of unusual trisulfide derivatives.
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
To ensure the stability of this compound in experimental solutions, the following conditions are recommended:
-
pH: Acidic pH provides optimal stability. A pH of 3.3 has been shown to be ideal.
-
Temperature: Lower temperatures are crucial for stability. For short-term storage, refrigeration at 2-8°C (36-46°F) is recommended. For long-term stability, frozen storage is preferable. Exposure to elevated temperatures, especially 60°C and above, leads to significant degradation.
-
Solvents: While aqueous solutions are common, certain co-solvents can enhance stability. Dimethyl sulfoxide (DMSO) has demonstrated a protective effect, with 100% DMSO showing good stability.
-
Light: Protect from light during storage.
Q3: How does the choice of solvent affect the conformation and stability of this compound?
The solvent system can influence the secondary structure of this compound, which may correlate with its physical stability.
-
Water (pH 7.0): Can lead to an aggregate conformation.
-
Ethanol (70%) and Propylene Glycol (70%): Induce a strong α-helical conformation.
-
DMSO (100%): Results in a weak α-helical conformation and provides good chemical stability.
-
Water (pH 3.3), DMSO (70%), and Glycerol (70%): Promote a β-sheet conformation, which is associated with good stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
Problem 1: Loss of Biological Activity in a Cell-Based Assay
-
Possible Cause 1: pH of the culture medium.
-
Troubleshooting Step: Standard cell culture media are typically buffered around pH 7.4, which can lead to the aggregation and degradation of this compound.
-
Solution: Prepare a concentrated stock solution of this compound in a stabilizing buffer (e.g., citrate buffer, pH 4.0) and dilute it into the cell culture medium immediately before use to minimize exposure to neutral pH.
-
-
Possible Cause 2: Adsorption to labware.
-
Troubleshooting Step: Peptides like this compound can adsorb to glass and plastic surfaces, reducing the effective concentration in your experiment.
-
Solution: Consider using low-adsorption microplates and pipette tips. The inclusion of a carrier protein like albumin in the buffer can also help minimize non-specific binding.
-
-
Possible Cause 3: Proteolytic degradation.
-
Troubleshooting Step: If working with cell lysates or other biological matrices, endogenous proteases can degrade this compound.
-
Solution: The addition of a protease inhibitor cocktail to your experimental solution can prevent proteolytic degradation. Aprotinin has been shown to be effective in minimizing this type of degradation.
-
Problem 2: Inconsistent Results Between Experimental Replicates
-
Possible Cause 1: Inconsistent solution preparation.
-
Troubleshooting Step: Ensure that the pH and concentration of your this compound solutions are consistent across all replicates.
-
Solution: Prepare a single, large batch of the this compound solution and aliquot it for individual experiments to ensure uniformity.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting Step: Exposing this compound solutions to repeated freeze-thaw cycles or prolonged periods at room temperature can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Keep solutions on ice during experimental procedures.
-
Data Presentation
Table 1: Effect of pH on Salmon Calcitonin Degradation Rate
| pH | Relative Degradation Rate | Key Degradation Pathways |
| 3.0 | Low | Hydrolysis (1-2 amide bond cleavage) |
| 4.0 | Low | Deamidation (Gln14, Gln20) |
| 5.0 | Moderate | Dimerization, Sulfide Exchange |
| 6.0 | High | Dimerization, Deamidation |
| 7.0 | Very High | Aggregation |
Data synthesized from studies on salmon calcitonin degradation.
Table 2: Stability of Salmon Calcitonin in Various Solvents after 12 Months at 37°C
| Solvent System | Conformation | Chemical Stability | Physical Stability (Gelation) |
| Water, pH 3.3 | β-sheet | Good | - |
| Water, pH 7.0 | Aggregate | Poor | High |
| 100% DMSO | Weak α-helix | Good | Minimal |
| 70% Ethanol | Strong α-helix | Moderate | Low |
| 70% Propylene Glycol | Strong α-helix | Moderate | Low |
| 70% Glycerol | β-sheet | Moderate | Moderate |
| 70% DMSO | β-sheet | Good | - |
Based on a study of salmon calcitonin stability in different solvent systems.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Citrate buffer (0.1 M, pH 4.0)
-
Low-adsorption polypropylene tubes
-
-
Procedure:
-
Reconstitute the lyophilized this compound powder in a minimal amount of sterile water to create a concentrated initial solution.
-
Immediately dilute the reconstituted this compound to the desired stock concentration (e.g., 1 mg/mL) using the cold (2-8°C) citrate buffer (pH 4.0).
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent aggregation.
-
Aliquot the stock solution into single-use, low-adsorption polypropylene tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by RP-HPLC
-
Objective: To determine the percentage of intact this compound remaining in a solution over time under specific experimental conditions.
-
Materials:
-
This compound experimental solution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
-
Procedure:
-
Prepare your experimental this compound solution and a control solution in a stabilizing buffer.
-
Incubate the solutions under the desired experimental conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately inject the aliquot onto the RP-HPLC system.
-
Elute the sample using a gradient of Mobile Phase B (e.g., 20-60% over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Identify the peak corresponding to intact this compound based on the retention time of the reference standard.
-
Calculate the peak area of the intact this compound at each time point.
-
Determine the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time 0.
-
Visualizations
Troubleshooting workflow for this compound degradation issues.
References
- 1. This compound (Calcitonin-Salmon (rDNA origin)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. What is Calcitonin Salmon used for? [synapse.patsnap.com]
- 3. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 4. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in In Vivo Responses to Fortical
Welcome to the technical support center for researchers utilizing Fortical (calcitonin-salmon) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to help you navigate and address the inherent variability in experimental responses to this peptide therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic formulation of calcitonin, a 32-amino acid polypeptide hormone.[1] Its primary mechanism of action is the inhibition of bone resorption by binding to calcitonin receptors on osteoclasts, which are the cells responsible for bone breakdown.[2][3] This binding disrupts osteoclast activity, leading to a decrease in the release of calcium from bones into the bloodstream.[2][3]
Q2: Why am I observing high variability in the response to this compound in my animal models?
A2: High variability is a known characteristic of intranasally administered salmon calcitonin. The bioavailability of the nasal spray can range widely, from as low as 0.3% to as high as 30.6%. This variability can be attributed to several factors including:
-
Physiological differences: The anatomy and physiology of the nasal cavity can vary between individual animals.
-
Administration technique: Inconsistent administration can lead to variable dosing.
-
Animal-related factors: The animal's breathing pattern, stress level, and the presence of nasal irritants can affect drug absorption.
Q3: What are the expected pharmacodynamic effects of this compound in an osteoporosis model?
A3: In a well-established osteoporosis model, such as the ovariectomized (OVX) rat, effective administration of this compound is expected to:
-
Increase bone mineral density (BMD): Particularly in the lumbar spine.
-
Improve bone microarchitecture: This can be observed through histomorphometry as an increase in trabecular number and thickness, and a decrease in trabecular separation.
-
Modulate bone turnover markers: A decrease in markers of bone resorption (e.g., CTX) and a potential increase in markers of bone formation (e.g., P1NP) in the serum.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug concentration | Inconsistent intranasal administration. | - Ensure proper restraint and head positioning of the animal during administration. - Use a calibrated micropipette to deliver a precise volume. - Administer the dose slowly to allow for absorption and prevent runoff into the pharynx. |
| Physiological differences in nasal cavities. | - Increase the number of animals per group to improve statistical power. | |
| Lack of expected therapeutic effect (e.g., no change in BMD) | Insufficient drug delivery/absorption. | - Verify your administration technique. - Consider using a formulation with permeation enhancers, if appropriate for your study design. |
| Inadequate osteoporosis induction in the animal model. | - Confirm successful ovariectomy through hormonal assays (e.g., decreased estrogen levels). - Allow sufficient time post-ovariectomy for bone loss to occur before starting treatment (typically 2-4 weeks in rats). | |
| Insufficient duration of treatment. | - Most studies in OVX rats involve treatment durations of several weeks to months. | |
| Nasal irritation or inflammation in animals | Formulation excipients. | - While this compound is formulated to reduce irritation, some animals may still be sensitive. - Monitor animals for signs of distress and consult with a veterinarian. |
| Improper administration technique causing trauma. | - Ensure the delivery device does not cause physical injury to the nasal passages. |
Data Presentation: Pharmacokinetic Variability of Intranasal Salmon Calcitonin
The following table summarizes pharmacokinetic data from a clinical pharmacology review of this compound, highlighting the inherent variability in its absorption. The data is compared to another commercially available calcitonin-salmon nasal spray, Miacalcin®.
| Parameter | This compound® | Miacalcin® |
| Mean Cmax (pg/mL) | 28.5 | 24.2 |
| Mean AUC (pg*hr/mL) | 35.6 | 28.7 |
| Coefficient of Variation (CV%) for Cmax | ~100% | ~100% |
| Coefficient of Variation (CV%) for AUC | ~100% | ~100% |
Data adapted from the FDA Clinical Pharmacology and Biopharmaceutics Review for this compound® (NDA 21-406). The high CV% for both products underscores the significant inter-individual variability in drug exposure following intranasal administration.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the induction of osteoporosis in female rats through bilateral ovariectomy.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material
-
Antiseptic solution
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.
-
Surgical Preparation: Shave and disinfect the surgical area on the dorsal or ventral side, depending on the chosen approach.
-
Incision: Make a small incision through the skin and underlying muscle to access the abdominal cavity.
-
Ovary Localization and Removal: Locate the ovaries, which are typically surrounded by a fat pad. Ligate the ovarian blood vessels and fallopian tubes, and then carefully excise the ovaries.
-
Closure: Suture the muscle and skin layers separately.
-
Post-operative Care: Administer analgesics as prescribed and monitor the animal for signs of pain or infection.
-
Verification of Osteoporosis: After a period of 2-4 weeks, osteoporosis can be confirmed by measuring a decrease in serum estrogen levels and observing changes in bone mineral density or bone turnover markers.
Bone Histomorphometry
This protocol outlines the general steps for preparing bone samples for histomorphometric analysis.
Materials:
-
Rat femurs or lumbar vertebrae
-
10% neutral buffered formalin
-
Decalcifying solution (if required for specific staining)
-
Paraffin wax
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin, Masson's Trichrome)
-
Microscope with imaging software
Procedure:
-
Fixation: Immediately after euthanasia, dissect the desired bones and fix them in 10% neutral buffered formalin for 48 hours.
-
Decalcification (Optional): If decalcified sections are needed, transfer the fixed bones to a decalcifying solution until the bone is pliable.
-
Processing and Embedding: Dehydrate the bone samples through a series of graded alcohols and embed them in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the embedded bone using a microtome.
-
Staining: Stain the sections with appropriate dyes to visualize bone structures. Hematoxylin and Eosin (H&E) is commonly used for general morphology.
-
Analysis: Using a microscope and image analysis software, quantify parameters such as cortical thickness, trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
Calcitonin and Bone Turnover Marker ELISA
This protocol provides a general outline for measuring calcitonin and bone turnover markers in rat serum using an ELISA kit.
Materials:
-
Rat serum samples
-
Commercially available ELISA kit for rat calcitonin, CTX, or P1NP
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood from rats and process it to obtain serum. Store serum at -80°C until use.
-
Assay Procedure: Follow the specific instructions provided with the ELISA kit. This typically involves:
-
Preparing standards and samples.
-
Adding reagents to the pre-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Calcitonin Signaling Pathway in Osteoclasts.
Caption: In Vivo Study Workflow for this compound in an OVX Rat Model.
Caption: Troubleshooting Logic Flowchart for In Vivo this compound Experiments.
References
Technical Support Center: Optimizing Fortical (Calcitonin-Salmon) Dosage for Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fortical (calcitonin-salmon) dosage for preclinical animal studies, particularly in the context of osteoporosis research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (calcitonin-salmon)?
This compound contains calcitonin-salmon, a synthetic polypeptide hormone that mimics the action of natural calcitonin. Its primary mechanism of action is the inhibition of osteoclast-mediated bone resorption.[1] By binding to calcitonin receptors on osteoclasts, it disrupts their resorptive activity, leading to a decrease in the breakdown of bone tissue.[1] Additionally, calcitonin can promote the renal excretion of calcium, phosphate, and sodium by reducing their reabsorption in the kidney tubules.
Q2: Which animal models are most commonly used for preclinical osteoporosis studies with this compound?
The most widely used and well-characterized animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rodent, particularly rats and mice.[2] Ovariectomy induces estrogen deficiency, leading to a rapid increase in bone turnover with a net loss of bone mass, closely mimicking the bone loss seen in postmenopausal women. Other models used in osteoporosis research include immobilization-induced osteoporosis, glucocorticoid-induced osteoporosis, and genetically modified animals.[2]
Q3: What is a typical starting dose of salmon calcitonin in an ovariectomized rat model?
Based on preclinical studies, a common starting dose for salmon calcitonin in ovariectomized rats ranges from 2 IU/kg to 16 IU/kg, administered subcutaneously (s.c.) daily or on alternate days.[3] The optimal dose will depend on the specific research question, the severity of bone loss, and the duration of the study. Dose-response studies are recommended to determine the most effective dose for a particular experimental setup.
Q4: How should this compound be prepared for injection in animal studies?
This compound is commercially available as a nasal spray and an injectable solution. For preclinical studies requiring subcutaneous injection, the injectable formulation should be used. If using a concentrated form, it should be diluted with a sterile, biocompatible vehicle such as sterile saline (0.9% sodium chloride) to achieve the desired final concentration for accurate dosing. It is crucial to ensure the sterility of the final solution to prevent infection at the injection site. The stability of salmon calcitonin is pH-dependent, with optimal stability observed in acidic solutions (pH 3.3-5.5).
Q5: What is the recommended route and frequency of administration in rodents?
Subcutaneous (s.c.) injection is the most common and reliable route for administering salmon calcitonin in rodent studies to ensure consistent bioavailability. Administration can be performed daily or on alternate days. The loose skin over the neck or back is a suitable site for subcutaneous injections in rats and mice.
Q6: Should I supplement the animals' diet with calcium and vitamin D?
Yes, it is highly recommended to provide adequate calcium and vitamin D supplementation in the diet of animals used in osteoporosis studies. This ensures that bone loss is not exacerbated by nutritional deficiencies and that the effects of the therapeutic agent are not masked by inadequate mineral intake. Standard rodent chow usually contains sufficient levels, but for specific osteoporosis models, custom diets with controlled calcium and vitamin D levels may be necessary.
Troubleshooting Guides
Experimental Model and Drug Administration
| Problem | Possible Causes | Troubleshooting Solutions |
| High variability in bone mineral density (BMD) measurements between animals in the same group. | - Inconsistent ovariectomy surgery leading to residual ovarian tissue. - Variation in age and weight of animals at the start of the study. - Inaccurate or inconsistent drug administration. - Imprecise positioning of animals during DXA scans. | - Ensure complete removal of ovarian tissue during surgery; consider verifying with vaginal smears or hormone level analysis. - Use animals within a narrow age and weight range. - Calibrate pipettes regularly and ensure consistent injection technique. - Develop a standardized protocol for animal positioning for all DXA measurements. |
| Unexpected adverse effects in animals (e.g., lethargy, reduced food intake). | - The dose of calcitonin may be too high, leading to transient hypocalcemia or other systemic effects. - Stress from handling and injection procedures. - Potential for hypersensitivity reactions to the salmon calcitonin. | - Start with a lower dose and perform a dose-escalation study to find a well-tolerated and effective dose. - Acclimatize animals to handling and injection procedures before the start of the study. - Monitor animals closely for any signs of adverse reactions. While rare, be prepared for the possibility of anaphylaxis. |
| Local irritation or inflammation at the injection site. | - Improper subcutaneous injection technique (e.g., injecting into the dermis instead of the subcutaneous space). - Non-sterile injection solution or needles. - High volume of injection for the animal's size. | - Ensure proper "tenting" of the skin for subcutaneous injection to avoid intradermal administration. - Use sterile solutions and a new sterile needle for each animal. - For larger volumes, consider splitting the dose into two injection sites. |
| This compound solution appears cloudy or contains precipitates. | - The solution may have been stored improperly (e.g., at the wrong temperature or exposed to light). - The pH of the solution may be outside the optimal range for stability. - Potential for microbial contamination. | - Store this compound solutions according to the manufacturer's instructions, typically refrigerated and protected from light. - Ensure the pH of the prepared solution is within the stable range (pH 3.3-5.5). - Prepare solutions under aseptic conditions and discard if any signs of contamination are observed. |
Efficacy Assessment
| Problem | Possible Causes | Troubleshooting Solutions |
| No significant difference in BMD between treated and control groups. | - The dose of this compound may be too low to elicit a therapeutic effect. - The duration of the study may be too short to observe significant changes in bone mass. - High variability in the animal model (see above). - Insufficient statistical power (too few animals per group). | - Conduct a dose-response study to determine the optimal dose. - Extend the duration of the treatment period. - Address sources of variability in the animal model. - Perform a power analysis to determine the appropriate sample size. |
| Inconsistent results for bone turnover markers (e.g., P1NP, CTX-I) in ELISA. | - Pre-analytical errors (e.g., improper sample collection, storage, or freeze-thaw cycles). - Pipetting errors during the assay. - Cross-reactivity of antibodies with other proteins in the sample. - Issues with the ELISA kit (e.g., expired reagents). | - Follow a strict protocol for serum/plasma collection and storage. Minimize freeze-thaw cycles. - Use calibrated pipettes and ensure proper mixing of reagents. - Ensure the ELISA kit is validated for use with rat samples. - Use fresh, unexpired ELISA kits and follow the manufacturer's protocol carefully. |
| Difficulty in interpreting bone histomorphometry data. | - Improper bone sample preparation (e.g., fixation, embedding, sectioning). - Inconsistent staining procedures. - Lack of a standardized and systematic approach to image analysis. | - Follow established protocols for bone histology to ensure high-quality sections. - Use standardized staining protocols and quality control measures. - Define clear regions of interest and use a systematic and unbiased method for quantifying histomorphometric parameters. |
Quantitative Data Summary
Table 1: Efficacy of Salmon Calcitonin in Ovariectomized (OVX) Rat Models
| Dose (IU/kg/day) | Duration | Animal Model | Key Findings | Reference |
| 2 | 12 weeks | Sprague-Dawley Rat (OVX) | No significant difference in femoral BMD compared to OVX control. | |
| 5 & 15 | 24 weeks | Sprague-Dawley Rat (OVX) | Spinal bone mineral content (BMC) was not significantly different from sham-operated rats, indicating prevention of bone loss. | |
| 16 (alternate days) | 6 months | Sprague-Dawley Rat (OVX) | Significantly maintained vertebrae BMD, percent bone volume, and biomechanical strength compared to OVX control. | |
| 50 | 24 weeks | Sprague-Dawley Rat (OVX) | Spinal BMC was significantly lower than sham-operated rats, suggesting a less protective effect at this higher dose in the long term. |
Table 2: Pharmacokinetic Parameters of Salmon Calcitonin in Rats
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Half-life (t½) | ~15-20 minutes | Subcutaneous | Rat | |
| Time to Peak Concentration (Tmax) | ~15 minutes | Subcutaneous | Rat |
Experimental Protocols
Protocol 1: Ovariectomy-Induced Osteoporosis in Rats
-
Animal Model: Female Sprague-Dawley or Wistar rats, 3-6 months old.
-
Acclimatization: House animals in standard conditions for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine/xylazine intraperitoneally).
-
Surgical Preparation: Shave the fur on the dorsal or ventral side, depending on the surgical approach. Disinfect the surgical site with an antiseptic solution.
-
Ovariectomy:
-
Dorsal Approach (recommended): Make a single small incision in the skin over the lumbar region. Bluntly dissect through the underlying muscle to locate the ovaries, which are embedded in a fat pad. Ligate the ovarian blood vessels and the fallopian tube, and then excise the ovary. Repeat on the contralateral side.
-
Ventral Approach: Make a midline abdominal incision. Locate the uterine horns and follow them to the ovaries. Ligate and excise the ovaries as described above.
-
-
Closure: Suture the muscle layer and then the skin incision.
-
Post-operative Care: Administer analgesics as recommended by your institution's veterinary staff. Monitor the animals for signs of pain or infection. Allow a recovery period of at least two weeks for the establishment of osteopenia before starting treatment.
-
Sham Surgery: Perform the same surgical procedure on the control group, but without ligating and removing the ovaries.
Protocol 2: Efficacy Evaluation of this compound
-
Treatment Groups:
-
Sham-operated + Vehicle
-
OVX + Vehicle
-
OVX + this compound (low dose)
-
OVX + this compound (high dose)
-
-
Drug Administration: Prepare this compound solution in sterile saline. Administer subcutaneously at the desired dose and frequency for the duration of the study (e.g., 8-12 weeks).
-
In-life Monitoring: Monitor body weight and food consumption weekly.
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): At the end of the study, measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) optimized for small animals.
-
Biochemical Markers: Collect blood samples via cardiac puncture at sacrifice. Separate serum and store at -80°C. Analyze for bone formation markers (e.g., P1NP) and bone resorption markers (e.g., CTX-I) using rat-specific ELISA kits.
-
Bone Histomorphometry: Harvest the tibiae or lumbar vertebrae and fix in 10% neutral buffered formalin. Embed in plastic (e.g., methyl methacrylate) without decalcification. Cut sections and stain (e.g., Von Kossa/toluidine blue) to visualize bone structures. Quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: Perform three-point bending tests on the femur to assess bone strength (e.g., maximal load, stiffness).
-
Visualizations
Signaling Pathway of Calcitonin Receptor
Caption: Calcitonin receptor signaling pathway.
Experimental Workflow for Preclinical Osteoporosis Study
Caption: Preclinical experimental workflow.
Troubleshooting Logic for Inconsistent BMD Results
Caption: Troubleshooting inconsistent BMD results.
References
- 1. Effect of salmon calcitonin on experimental osteoporosis induced by ovariectomy and low-calcium diet in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 3. The inhibitory effect of salmon calcitonin on intervertebral disc degeneration in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fortical (Calcitonin-Salmon) Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data accuracy when using Fortical (calcitonin-salmon, sCT) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound (sCT) in cellular assays?
This compound, a synthetic salmon calcitonin, primarily acts as an agonist for the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family.[1] Upon binding to the CTR, sCT typically initiates downstream signaling through two main pathways:
-
Adenylate Cyclase (AC)/cyclic AMP (cAMP) Pathway: Activation of Gαs proteins stimulates AC, leading to an increase in intracellular cAMP levels.[1][2]
-
Phospholipase C (PLC)/Calcium (Ca2+) Pathway: Activation of Gαq/11 proteins stimulates PLC, resulting in the mobilization of intracellular calcium.[1][3]
These signaling events are central to the physiological effects of calcitonin, such as the regulation of calcium homeostasis and bone resorption.
Q2: What are the most likely sources of off-target effects with this compound (sCT) in my cellular assays?
The primary source of off-target effects for salmon calcitonin is its cross-reactivity with other receptors from the same family, particularly the amylin (AMY) and calcitonin gene-related peptide (CGRP) receptors. This cross-reactivity is often dictated by the presence of Receptor Activity-Modifying Proteins (RAMPs) in your cell model.
RAMPs are single-transmembrane proteins that associate with the calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR) to alter their pharmacology and ligand specificity.
Q3: How do RAMPs contribute to sCT's off-target effects?
The presence of different RAMPs can create distinct receptor subtypes with varying affinities for sCT:
-
CTR alone functions as the primary calcitonin receptor.
-
CTR + RAMP1 forms the AMY1 receptor , which has a high affinity for both amylin and CGRP, and can also be activated by sCT.
-
CTR + RAMP2 forms the AMY2 receptor , which is activated by amylin.
-
CTR + RAMP3 forms the AMY3 receptor , also activated by amylin.
-
CLR + RAMP1 forms the CGRP receptor , for which CGRP is the preferred ligand, but sCT can show some activity.
-
CLR + RAMP2 forms the AM1 receptor .
-
CLR + RAMP3 forms the AM2 receptor .
Therefore, if your cells of interest endogenously express CTR/CLR and various RAMPs, this compound may elicit responses through these off-target receptors.
Q4: I am observing a response to sCT, but I'm unsure if it's on-target. How can I verify this?
To confirm on-target activity, consider the following approaches:
-
Use a control peptide: Compare the response of sCT to human calcitonin (hCT). While sCT has a high affinity for both CTR and AMY1 receptors, hCT has a much lower affinity for AMY receptors. If the observed effect is significantly more potent with sCT than hCT, it may suggest the involvement of an amylin receptor.
-
Employ receptor antagonists: Use selective antagonists for the CGRP receptor (e.g., CGRP-(8-37)) or amylin receptors (e.g., AC187, salmon calcitonin-(8-32)) to see if they block the observed response.
-
Use a CTR knockout/knockdown cell line: The most definitive way to confirm on-target activity is to use a cell line where the calcitonin receptor has been genetically removed. If the response to sCT is abolished in these cells, it confirms that the effect is CTR-mediated.
Q5: My sCT-induced signal is weak or absent. What could be the issue?
Several factors could contribute to a weak or absent signal:
-
Low receptor expression: The cell line you are using may not express sufficient levels of the calcitonin receptor.
-
Receptor desensitization: Prolonged exposure to sCT can lead to receptor desensitization and internalization, reducing the cell's responsiveness.
-
Incorrect assay endpoint: Ensure you are measuring the appropriate downstream signal (e.g., cAMP or calcium) for the specific G protein coupling of the CTR in your cell type.
-
Peptide degradation: Ensure proper handling and storage of your this compound solution to prevent degradation.
Troubleshooting Guides
Issue 1: High background or unexpected signaling in control cells (not expressing the calcitonin receptor).
| Possible Cause | Troubleshooting Step |
| Endogenous expression of other calcitonin family receptors (e.g., CGRP, AMY receptors). | 1. Characterize the expression of CTR, CLR, and RAMPs (RAMP1, RAMP2, RAMP3) in your cell line using qPCR or Western blotting. 2. Use selective antagonists for CGRP and amylin receptors to determine if they reduce the background signal. |
| Non-specific binding of sCT. | 1. Include a non-treated control and a vehicle-only control in your experiments. 2. Perform a competition binding assay with an unlabeled sCT to ensure the binding is specific. |
Issue 2: Inconsistent dose-response curves.
| Possible Cause | Troubleshooting Step |
| Receptor desensitization at high sCT concentrations. | 1. Reduce the incubation time of your assay. Salmon calcitonin can induce prolonged signaling and receptor internalization. 2. Perform a time-course experiment to determine the optimal stimulation time before desensitization occurs. |
| Mixed signaling from on-target and off-target receptors. | 1. Use a more specific ligand, such as human calcitonin, to generate a dose-response curve for the CTR specifically. 2. Inhibit potential off-target receptors with selective antagonists and observe the effect on the dose-response curve. |
| Cell health and passage number. | 1. Ensure consistent cell seeding density and passage number across experiments. 2. Regularly check for mycoplasma contamination. |
Quantitative Data Summary
Table 1: Comparative Potency of Salmon Calcitonin (sCT) and Human Calcitonin (hCT) at the Human Calcitonin Receptor (CT(a)R)
| Assay | Ligand | IC50 / EC50 | Cell Line | Reference |
| Competitive Binding (Membranes) | sCT | 8.5 ± 1.2 x 10⁻⁹ M | COS-7 CT(a)R | |
| hCT | 14.3 ± 1.2 x 10⁻⁹ M | COS-7 CT(a)R | ||
| Competitive Binding (Live Cells) | hCT | 7.2 ± 1.3 x 10⁻⁹ M | U2OS CALCR | |
| cAMP Accumulation | sCT | 29.6 pM | CHO-m | |
| Calcium Flux | Calcitonin | 8.00 x 10⁻⁸ M | HiTSeeker CALCR | |
| cAMP Flux | Calcitonin | 5.12 x 10⁻¹¹ M | HiTSeeker CALCR |
Table 2: Cross-Reactivity of Salmon Calcitonin at Related Receptors
| Receptor | Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| Amylin Binding Sites | Salmon Calcitonin | Potent competitor | Rat Brain | |
| CGRP Binding Sites | Rat Amylin | 10 | Rat Liver/Skeletal Muscle |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is for measuring intracellular cAMP levels following sCT stimulation.
Materials:
-
Cells expressing the calcitonin receptor (e.g., HEK293-CALCR, CHO-CALCR).
-
Assay buffer (e.g., DMEM with 1 mM IBMX and 0.1% fatty acid-free BSA).
-
This compound (sCT) stock solution.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Wash cells with PBS.
-
Pre-incubate cells with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value.
Protocol 2: Competition Binding Assay
This protocol is to determine the binding affinity of sCT to its receptor.
Materials:
-
Cell membranes or whole cells expressing the calcitonin receptor.
-
Radiolabeled calcitonin (e.g., ¹²⁵I-sCT).
-
Unlabeled this compound (sCT) for competition.
-
Binding buffer.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled calcitonin with cell membranes or whole cells in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand (e.g., by filtration or centrifugation).
-
Quantify the amount of bound radioligand using a scintillation or gamma counter.
-
Plot the percentage of specific binding against the concentration of unlabeled this compound.
-
Calculate the IC50 value, which can then be used to determine the inhibition constant (Ki).
Visualizations
Caption: On-target signaling pathways of this compound (sCT) via the calcitonin receptor.
References
Navigating In Vitro Studies with Fortical® Nasal Spray: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Fortical® (calcitonin-salmon) nasal spray in in vitro research settings. Authored for professionals in drug development and cellular biology, this resource offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols to ensure the accuracy and reproducibility of your studies.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound® nasal spray.
Question: My cells are showing signs of toxicity or reduced viability after treatment with the this compound® solution. What could be the cause?
Answer: Unexpected cytotoxicity can arise from several factors related to the formulation's excipients. This compound® nasal spray contains phenethyl alcohol and benzyl alcohol as preservatives, which can affect cell membrane permeability, and at high enough concentrations, induce cell death.[1][2][3][4]
-
Troubleshooting Steps:
-
Optimize Dilution: Ensure that the final concentration of the excipients in your cell culture medium is below cytotoxic levels. This may require preparing a more concentrated stock of the active ingredient (calcitonin-salmon) from the nasal spray to minimize the volume of the vehicle added to your cells.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain all the excipients from the this compound® formulation at the same final concentration used in your treatment groups, but without the calcitonin-salmon. This will help you differentiate between the effects of the active ingredient and the excipients.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Consider performing a dose-response curve with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
-
Question: I am observing inconsistent or lower-than-expected results in my cAMP assay. Could the this compound® formulation be interfering with the assay?
Answer: Yes, interference from the formulation is a possibility. Polysorbate 80, an excipient in this compound®, is a nonionic detergent that can interfere with certain protein quantification assays and potentially impact cell-based assays.[5]
-
Troubleshooting Steps:
-
Assay Compatibility: Verify the compatibility of your specific cAMP assay kit with detergents like Polysorbate 80. Consult the manufacturer's instructions or technical support for guidance on potential interferences.
-
Sample Preparation: If interference is suspected, consider a buffer exchange or dialysis step to remove the excipients from the calcitonin-salmon solution before adding it to your cells. However, be mindful of potential protein loss during these procedures.
-
Standard Curve: When preparing your standard curve for the cAMP assay, ensure that the standards are prepared in a buffer that mimics the final composition of your experimental wells, including the diluted excipients from the this compound® formulation. This can help to normalize for any background signal or interference.
-
Question: The osteoclast differentiation or resorption in my assay is not being inhibited as expected after treatment with this compound®. What should I check?
Answer: Several factors could contribute to a lack of inhibitory effect on osteoclasts.
-
Troubleshooting Steps:
-
Cell Health and Differentiation: Confirm that your osteoclast cultures are healthy and properly differentiated. Inadequate differentiation will result in a lack of mature osteoclasts for calcitonin to act upon. Ensure consistent results with your positive and negative controls for differentiation (e.g., with and without RANKL and M-CSF).
-
Calcitonin Concentration: Verify the concentration of calcitonin-salmon in your prepared dilutions. Perform a dose-response experiment to determine the optimal concentration for inhibiting osteoclast activity in your specific assay system.
-
Excipient Effects: While less common, high concentrations of certain excipients could potentially have paradoxical effects on cellular processes. As mentioned previously, ensure you are using appropriate vehicle controls to rule out any confounding effects of the formulation's inactive ingredients.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare the this compound® nasal spray for use in my in vitro studies?
A1: To prepare the this compound® nasal spray for in vitro use, you will need to accurately dilute the formulation to achieve the desired final concentration of calcitonin-salmon in your cell culture medium.
-
Step-by-Step Preparation:
-
Prime the nasal spray pump as per the product instructions to ensure a consistent dose per actuation.
-
Dispense a known number of sprays into a sterile microcentrifuge tube. Each spray of this compound® delivers 200 International Units (IU) of calcitonin-salmon in a volume of 0.09 mL.
-
Calculate the total amount of calcitonin-salmon collected.
-
Dilute the collected solution with your cell culture medium or an appropriate sterile buffer to create a stock solution of known concentration.
-
Further dilute the stock solution to achieve the final desired concentrations for your experiments.
-
It is recommended to sterile-filter the final diluted solutions before adding them to your cell cultures, especially for long-term experiments.
-
Q2: What are the key inactive ingredients in this compound® nasal spray that I should be aware of for my in vitro experiments?
A2: The inactive ingredients in this compound® nasal spray are sodium chloride, citric acid, phenethyl alcohol, benzyl alcohol, Polysorbate 80, hydrochloric acid or sodium hydroxide (for pH adjustment), and purified water. When planning your experiments, it is crucial to consider the potential effects of these excipients, particularly phenethyl alcohol, benzyl alcohol, and Polysorbate 80, on your cells and assays.
Q3: What is the mechanism of action of calcitonin-salmon in vitro?
A3: Calcitonin-salmon exerts its effects by binding to the calcitonin receptor (CTR), a G protein-coupled receptor, primarily found on osteoclasts. This binding initiates a signaling cascade that leads to the inhibition of osteoclast motility and resorptive activity. This process is mediated by second messengers such as cyclic AMP (cAMP) and intracellular calcium.
Q4: What are appropriate positive and negative controls for an in vitro osteoclast activity assay using this compound®?
A4:
-
Positive Control (for inhibition): A known inhibitor of osteoclast function, such as a different source of purified calcitonin or a bisphosphonate, can be used.
-
Negative Control (for differentiation and activity):
-
Cells cultured with M-CSF but without RANKL should not differentiate into mature osteoclasts.
-
Cells cultured with both M-CSF and RANKL but without any treatment should exhibit robust osteoclast differentiation and resorption activity.
-
-
Vehicle Control: As mentioned in the troubleshooting guide, a control group treated with the this compound® vehicle (all excipients at the same final concentration, without calcitonin-salmon) is essential to account for any effects of the inactive ingredients.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cyclic AMP (cAMP) in response to calcitonin-salmon stimulation in a suitable cell line (e.g., CHO-K1 cells overexpressing the human calcitonin receptor).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the growth medium.
-
Wash the cells once with a serum-free medium or a suitable assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare serial dilutions of the this compound® solution in the assay buffer.
-
Add 50 µL of the diluted this compound® solution or control (vehicle or buffer) to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the calcitonin-salmon concentration to determine the EC50 value.
-
Protocol 2: In Vitro Osteoclast Activity (Resorption Pit) Assay
This protocol outlines the steps to assess the inhibitory effect of calcitonin-salmon on the resorptive activity of mature osteoclasts.
-
Osteoclast Differentiation:
-
Isolate bone marrow cells from the long bones of mice or use a suitable precursor cell line (e.g., RAW 264.7).
-
Culture the cells on a resorbable substrate (e.g., bone slices or calcium phosphate-coated plates) in the presence of M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Culture for 5-7 days, replacing the medium every 2-3 days, until mature, multinucleated osteoclasts are observed.
-
-
Treatment:
-
Once mature osteoclasts have formed, replace the medium with fresh medium containing various concentrations of the prepared this compound® solution or controls (vehicle, no treatment).
-
Incubate for an additional 24-48 hours.
-
-
Visualization and Quantification of Resorption Pits:
-
Remove the cells from the substrate (e.g., using a 1 M NH4OH solution or sonication).
-
Stain the substrate to visualize the resorption pits (e.g., with Toluidine Blue or von Kossa stain).
-
Capture images of the pits using a microscope.
-
Quantify the resorbed area using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of resorption inhibition for each treatment group relative to the untreated control.
-
Perform statistical analysis to determine the significance of the observed inhibition.
-
Quantitative Data Summary
| Parameter | Cell Type | Concentration Range | Incubation Time | Assay | Reference |
| Calcitonin-salmon | CHO-m cells | 1 pM - 1 nM | 30 minutes | cAMP Assay | |
| Calcitonin | Osteoclasts (from bone marrow) | 10 nM | 4 hours (for ICER induction) | ICER Expression | |
| Calcitonin | Osteoclasts (from bone marrow) | 10 nM | Up to 10 days | Resorption Assay | |
| M-CSF | Bone Marrow Cells | 30 ng/mL | 5-7 days | Osteoclast Differentiation | |
| RANKL | Bone Marrow Cells | 30 ng/mL | 5-7 days | Osteoclast Differentiation | |
| Ethanol | Osteoclasts (chick) | 0.001% - 0.1% | 24 hours | Resorption Assay |
Visualized Pathways and Workflows
Calcitonin Signaling Pathway in Osteoclasts
Caption: Calcitonin signaling pathway in osteoclasts.
Experimental Workflow for In Vitro Osteoclast Resorption Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Fortical (Calcitonin-Salmon, Recombinant) Technical Support Center: Improving Reproducibility of Osteoclast Resorption Assays
Welcome to the technical support center for researchers utilizing Fortical (calcitonin-salmon, recombinant) in osteoclast resorption assays. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to help improve the consistency and reliability of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during osteoclast resorption assays involving this compound.
Question: We are observing high variability in the inhibitory effect of this compound between experiments. What are the common causes?
Answer: High variability is a frequent challenge in osteoclast assays. Key factors include:
-
Cell Source and Passage Number: Primary cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs or bone marrow-derived macrophages - BMMs) can have significant donor-to-donor variability. Cell lines like RAW 264.7 can also show altered differentiation potential at high passage numbers.
-
Seeding Density: Both too low and too high seeding densities can affect osteoclast differentiation and fusion, leading to inconsistent resorption. An optimal seeding density must be determined empirically for your specific cell type and assay plate format.
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture with significant batch-to-batch variation in hormones and growth factors that can impact osteoclastogenesis. It is recommended to test several lots of FBS and purchase a large quantity of a single, validated lot for all related experiments.
-
Cytokine Potency: The activity of M-CSF and RANKL can degrade over time, even when stored correctly. Use fresh aliquots and confirm the potency of new lots.
Question: We are not observing any significant inhibition of resorption after adding this compound. What could be wrong?
Answer: A lack of inhibition can be due to several factors:
-
The "Escape Phenomenon": Continuous or prolonged exposure to calcitonin can lead to a loss of responsiveness in osteoclasts. This "escape" is primarily caused by the downregulation and reduced synthesis of the calcitonin receptor (CTR) on the cell surface.[1][2][3] Consider shorter exposure times or pre-treating mature osteoclasts rather than adding this compound at the start of differentiation.
-
Timing of Treatment: this compound primarily inhibits the function of mature osteoclasts; it does not typically prevent their differentiation.[1] Ensure you are adding this compound after osteoclasts have fully formed (e.g., after day 4-6 of culture).
-
This compound Concentration: Ensure the final concentration of this compound is appropriate. Salmon calcitonin is highly potent, with effects seen at very low concentrations (in the pg/mL or low pM range).[4] Perform a dose-response experiment to determine the optimal inhibitory concentration for your system.
-
Osteoclast Maturity: The assay may have been terminated before mature, resorbing osteoclasts were present. Confirm osteoclast differentiation by staining for Tartrate-Resistant Acid Phosphatase (TRAP) and observing multinucleated cells.
Question: Our control (untreated) wells show little to no resorption pits. What is the problem?
Answer: This indicates a problem with osteoclast formation or function, independent of this compound treatment.
-
Suboptimal Differentiation Conditions: Verify the concentrations of M-CSF and RANKL. For RAW 264.7 cells, 20-100 ng/mL of RANKL is common, while primary cells may require different concentrations.
-
Poor Cell Health: Ensure proper culture conditions (pH, CO2, humidity) and that cells are healthy prior to differentiation.
-
Substrate Issues: If using bone or dentin slices, ensure they are properly prepared and sterilized. If using synthetic calcium phosphate surfaces, confirm the coating is uniform and has not detached.
Question: How can we quantify the resorption pit area accurately?
Answer: Accurate quantification is critical for reproducibility.
-
Cell Removal: Ensure all cells and debris are completely removed from the resorption surface before staining. Methods include sonication or treatment with bleach or sodium hydroxide.
-
Staining: For calcium phosphate plates, staining with Von Kossa (5% silver nitrate) followed by brightfield imaging is a reliable method. For bone or dentin slices, toluidine blue is commonly used.
-
Image Analysis: Use standardized image analysis software like ImageJ. Apply a consistent thresholding method across all images to distinguish between resorbed (pit) and non-resorbed areas. Analyze multiple fields of view per well to ensure representative data.
Quantitative Data Summary
The inhibitory potency of salmon calcitonin on osteoclast resorption is well-documented. The following table summarizes key quantitative findings from in vitro studies.
| Parameter | Species/Cell Type | Assay Type | Value | Reference |
| IC₅₀ | Rat Osteoclasts | Pit Formation on Bone Slices | 0.003 pg/mL | |
| IC₅₀ | Rat Fetal Bone | PTH-Stimulated ⁴⁵Ca Release | 5.5 pM | |
| Effective Concentration | Rat Osteoclasts | Inhibition of Cell Motility | > 3 pg/mL | |
| Effective Concentration | Rat Osteoclasts | Induction of Cell Quiescence | > 50 pg/mL | |
| Near-Complete Inhibition | Rat Osteoclasts | Pit Formation on Bone Slices | 1 pg/mL |
Note: this compound is a recombinant form of salmon calcitonin. These values, derived from studies using synthetic or native salmon calcitonin, are expected to be highly comparable.
Experimental Protocols & Workflows
Protocol: Osteoclast Resorption Assay Using Calcium Phosphate-Coated Plates
This protocol details a standard method for generating osteoclasts and testing the inhibitory effect of this compound.
1. Preparation of Osteoclast Precursors (Using RAW 264.7 Cells)
-
Culture RAW 264.7 macrophage cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C, 5% CO₂ incubator. Use cells between passages 3 and 13 for optimal differentiation.
-
Harvest cells using a cell scraper and perform a cell count.
2. Cell Seeding and Differentiation
-
Seed RAW 264.7 cells onto a 96-well calcium phosphate-coated assay plate at a pre-determined optimal density (e.g., 2 x 10⁴ cells/well).
-
Culture the cells in osteoclast differentiation medium: α-MEM with 10% FBS, 1% P/S, and an optimized concentration of RANKL (e.g., 50 ng/mL).
-
Incubate for 4-5 days until large, multinucleated osteoclasts are visible under a microscope. Replace the medium every 2-3 days.
3. Treatment with this compound
-
On Day 5, once mature osteoclasts have formed, prepare serial dilutions of this compound in the differentiation medium.
-
Carefully remove the existing medium from the wells and replace it with medium containing the different concentrations of this compound (e.g., 0.1 pg/mL to 100 pg/mL) or vehicle control.
-
Incubate for an additional 24-48 hours to allow for resorption.
4. Quantification of Resorption
-
Aspirate the culture medium. To remove cells, add 100 µL of 5% sodium hypochlorite (bleach) to each well and incubate for 5-10 minutes at room temperature.
-
Wash the wells three times with deionized water and allow them to air dry completely.
-
To visualize resorption pits, stain the plate using a Von Kossa staining method (e.g., add 5% silver nitrate solution and expose to UV light). The resorbed areas will appear as clear zones against a dark background.
-
Capture images of multiple non-overlapping fields per well using a brightfield microscope.
-
Analyze the images using software such as ImageJ to calculate the total pit area per field of view.
Experimental Workflow Diagram
Caption: Workflow for an in vitro osteoclast resorption assay with this compound treatment.
Signaling Pathways
This compound (Calcitonin) Signaling in Osteoclasts
This compound exerts its inhibitory effect on osteoclast function by binding to the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR) on the osteoclast surface. This binding event triggers two primary intracellular signaling cascades. The dominant pathway for inhibiting bone resorption involves the activation of Protein Kinase A (PKA). A secondary pathway involves Protein Kinase C (PKC). Both pathways converge to induce rapid cytoskeletal changes, specifically the disruption of the F-actin ring, which is essential for the osteoclast to seal to the bone surface and carry out resorption.
Caption: Simplified signaling cascade of this compound in osteoclasts.
References
- 1. [Effects of calcitonin on osteoclast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of continuous calcitonin treatment on osteoclast-like cell development and calcitonin receptor expression in mouse bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term culture of disaggregated rat osteoclasts: inhibition of bone resorption and reduction of osteoclast-like cell number by calcitonin and PTHrP[107-139] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in translating Fortical research from in vitro to in vivo
Welcome to the technical support center for researchers working with Fortical (salmon calcitonin). This resource provides guidance on the common challenges encountered when translating promising in vitro findings into successful in vivo studies. The transition from a controlled cellular environment to a complex biological system often presents hurdles related to efficacy, pharmacokinetics, and formulation. This guide offers troubleshooting advice, frequently asked questions, and key experimental protocols to help navigate these complexities.
General Workflow for In Vitro to In Vivo Translation
The following diagram outlines the typical experimental progression when translating peptide drug research from the laboratory bench to preclinical animal models.
Caption: A typical workflow for translating peptide drug research from in vitro to in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is there often a significant drop in efficacy for salmon calcitonin when moving from in vitro cell cultures to in vivo animal models?
A1: This discrepancy is a common challenge in drug development and stems from the vast difference in complexity between an isolated cell system and a whole organism.[1] Key factors include:
-
Pharmacokinetics (PK): In vitro, the peptide has direct access to target cells at a known concentration. In vivo, the drug must be absorbed, distributed, metabolized, and excreted (ADME). For this compound, which is administered intranasally, challenges include rapid mucociliary clearance, low membrane permeability, and enzymatic degradation in the nasal cavity.[2][3]
-
Metabolic Stability: Peptides like salmon calcitonin are susceptible to degradation by proteases present in blood, tissues, and the gastrointestinal tract (if oral formulations are considered).[4][5] This reduces the concentration of active drug reaching the target site.
-
Biological Complexity: An in vivo system involves complex feedback loops, multiple cell types, and hormonal regulation that are absent in vitro. The simplified environment of a cell culture cannot replicate these interactions.
Q2: What is the primary mechanism of action for salmon calcitonin, and how is it modeled in vitro?
A2: Salmon calcitonin (sCT) primarily acts by binding to the calcitonin receptor (CTR), a Class B G protein-coupled receptor (GPCR), predominantly found on osteoclasts. This binding initiates a signaling cascade that inhibits the bone-resorbing activity of osteoclasts.
The signaling pathway is as follows:
-
sCT binds to the extracellular domain of the CTR.
-
This induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein.
-
The Gs alpha subunit exchanges GDP for GTP and activates adenylyl cyclase.
-
Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the inhibition of osteoclast function.
This mechanism is typically modeled in vitro using cell lines that express the CTR, such as the human breast cancer cell line T 47 D. The cellular response is quantified by measuring the dose-dependent increase in intracellular cAMP levels.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Oral multiple w/o/w emulsion formulation of a peptide salmon calcitonin: in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: Recombinant & Synthetic Salmon Calcitonin in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with recombinant and synthetic salmon calcitonin (sCT). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principal difference between recombinant and synthetic salmon calcitonin?
Both recombinant and synthetic salmon calcitonin are 32-amino acid polypeptides with an identical primary structure.[1] The key difference lies in their manufacturing process. Recombinant sCT is produced using recombinant DNA (rDNA) technology in a host organism, while synthetic sCT is produced through chemical peptide synthesis.[2][3][4] This distinction can lead to different impurity profiles between the two products.[2]
Q2: Does the manufacturing method (recombinant vs. synthetic) affect the biological activity?
A study comparing oral formulations of synthetic and recombinant salmon calcitonin found them to have comparable pharmacokinetic and pharmacodynamic properties in healthy postmenopausal women. For both forms, peak plasma concentrations were reached at the same time, and their effects on bone resorption markers were similar. However, it is important to note that different impurity profiles could potentially influence in vitro assay performance.
Q3: What are the most common causes of sCT degradation in aqueous solutions?
The degradation of salmon calcitonin in aqueous solutions is highly dependent on pH. Major degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond between the first and second amino acids.
-
Deamidation: Conversion of glutamine residues at positions 14 and 20 to glutamic acid.
-
Dimerization: Formation of both reducible and non-reducible dimers.
-
Sulfide Exchange: Leading to the formation of an unusual trisulfide derivative.
Q4: What is the optimal pH for salmon calcitonin stability in solution?
Salmon calcitonin exhibits maximum stability in acidic conditions. Studies have shown that the optimal pH for stability is around 3.3. As the pH increases, the degradation rate also increases.
Q5: Can sCT aggregate in solution? How can this be minimized?
Yes, salmon calcitonin can be susceptible to dimerization and further aggregation. Aggregation is influenced by factors such as pH, temperature, protein concentration, and the presence of certain excipients. To minimize aggregation, it is recommended to store sCT at the optimal pH of 3.3 and to consider the use of co-solvents like DMSO, which have been shown to improve stability and reduce gelation.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in Immunoassays (ELISA)
| Possible Cause | Troubleshooting Step |
| Degraded Calcitonin Standard or Sample | Ensure that sCT solutions are freshly prepared in a buffer at an optimal pH (around 3.3) and have been stored properly (refrigerated and protected from light). Avoid repeated freeze-thaw cycles. |
| Improper Reagent Preparation or Addition | Double-check all buffer and reagent calculations. Ensure that all reagents were added in the correct order as specified by the assay protocol. Use freshly prepared reagents. |
| Insufficient Washing | Increase the number of wash steps or include a 30-second soak with the wash buffer between washes to reduce high background signal. |
| Cross-Reactivity or Interference | If using synthetic sCT, be aware that certain impurities from the synthesis process could potentially interfere with antibody binding. Consider using a different antibody pair or a different assay format (e.g., HPLC) to confirm concentrations. |
| Incorrect Plate Reader Settings | Verify that the correct wavelength and filter settings are being used for the specific substrate in your assay. |
Issue 2: Discrepancies Between HPLC and Bioassay Results
| Possible Cause | Troubleshooting Step |
| Presence of Bio-inactive Degradants | HPLC may quantify both active and some inactive forms of sCT that co-elute or are not fully resolved. Degradation products like deamidated forms may have reduced biological activity but still be detected by HPLC. |
| Aggregation of sCT | Aggregates may not be fully bioactive and can behave differently in chromatographic separation versus a cell-based bioassay. Size-exclusion chromatography can be used to specifically detect and quantify aggregates. |
| Matrix Effects in Bioassay | Components in the sample matrix may interfere with the cell-based assay, leading to an underestimation of activity. Ensure that the matrix of the standards matches that of the samples as closely as possible. |
| Non-linearity of Bioassay | Ensure that the sample concentrations fall within the linear range of the bioassay's standard curve. Samples that are too concentrated or too dilute will yield inaccurate results. |
Data Summary
Table 1: pH-Dependent Degradation of Synthetic Salmon Calcitonin at 70°C
| pH | Observed Reaction Rate Constant (k) (hours⁻¹) |
| 2.2 | ~0.3 |
| 3.3 | ~0.02 |
| 4.0 | ~0.1 |
| 6.0 | ~0.4 |
| 9.0 | >1.0 |
Data extrapolated from a study by Lee et al., showing that the degradation of sCT follows first-order kinetics and is most stable at pH 3.3.
Table 2: Stability of Salmon Calcitonin (50 mg/mL) in Various Solvents after 12 Months at 37°C
| Solvent | Conformation | Stability |
| Water, pH 3.3 | β-sheet | Good |
| Water, pH 7.0 | Aggregate | Poor |
| 100% DMSO | Weak α-helix | Good |
| 70% Ethanol | Strong α-helix | Moderate |
| 70% Propylene Glycol | Strong α-helix | Moderate |
This table summarizes findings on the long-term stability and conformational changes of sCT in different solvent systems.
Experimental Protocols & Workflows
Calcitonin Receptor Signaling Pathway
The primary mechanism of action for calcitonin is through its G-protein coupled receptor (GPCR), the calcitonin receptor (CTR). Activation of the CTR can initiate at least two main signaling pathways: the adenylyl cyclase (cAMP) pathway and the phospholipase C (PLC) pathway.
Experimental Workflow: HPLC Stability Assay
This workflow outlines the key steps for assessing the stability of salmon calcitonin using High-Performance Liquid Chromatography (HPLC).
Protocol: Stability Indicating HPLC Method for Salmon Calcitonin
This protocol provides a general framework for an HPLC method to separate sCT from its degradation products.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
Reversed-phase C18 or C4 column (e.g., 5 µm particle size, 100 x 4.6 mm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50°C.
-
Detection Wavelength: 210 nm or 220 nm.
-
Injection Volume: 20-100 µL.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the parent peptide from its more hydrophobic or hydrophilic impurities. An example gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
-
Sample Preparation:
-
Prepare sCT solutions in the desired buffer (e.g., citrate or acetate buffer at pH 3.3).
-
For stability studies, incubate samples at various temperatures (e.g., 37°C, 50°C, 70°C) for different time points.
-
Before injection, centrifuge samples to remove any particulates.
-
-
Data Analysis:
-
Identify the main sCT peak based on the retention time of a reference standard.
-
Integrate the peak areas of the main peak and any degradation product peaks.
-
Calculate the percentage of remaining sCT and the percentage of each impurity.
-
Protocol: In Vitro Bioassay for Salmon Calcitonin (cAMP Measurement)
This protocol outlines a cell-based assay to determine the biological activity of sCT by measuring the production of cyclic AMP (cAMP).
-
Cell Culture:
-
Use a cell line known to express the calcitonin receptor, such as T47D human breast cancer cells.
-
Culture the cells in appropriate media and conditions until they reach about 80-90% confluency.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
Prepare a standard curve of salmon calcitonin with known concentrations. Dilute the unknown samples to fall within the range of the standard curve.
-
Wash the cells with a serum-free medium or buffer.
-
Add the sCT standards and samples to the respective wells. Include a negative control (buffer only).
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for receptor binding and cAMP production.
-
-
cAMP Measurement:
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercially available cAMP competition ELISA kit. Follow the manufacturer's instructions for the kit.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cAMP concentration versus the known sCT concentrations.
-
Use the standard curve to determine the biological activity of the unknown samples. The activity is often expressed in International Units (IU) per mg of peptide.
-
References
- 1. Scientific Considerations for Generic Synthetic Salmon Calcitonin Nasal Spray Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Assessing the immunogenicity risk of salmon calcitonin peptide impurities using in silico and in vitro methods [frontiersin.org]
- 3. Assessing the immunogenicity risk of salmon calcitonin peptide impurities using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
Validation & Comparative
A Head-to-Head Showdown: In Vitro Efficacy of Fortical (Calcitonin-Salmon) vs. Bisphosphonates in Osteoclast Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro performance of anti-resorptive agents is critical for advancing therapeutic strategies against bone diseases. This guide provides an objective comparison of the in vitro efficacy of Fortical (calcitonin-salmon) and bisphosphonates, supported by experimental data and detailed methodologies.
This compound, a synthetic peptide analog of salmon calcitonin, and bisphosphonates represent two distinct classes of drugs widely used to inhibit osteoclast-mediated bone resorption. While both aim to reduce bone loss, their mechanisms of action and in vitro potency exhibit notable differences. This comparison delves into the quantitative data from key in vitro assays, outlines the experimental protocols used to derive this data, and visualizes the underlying cellular mechanisms and experimental workflows.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro potency of salmon calcitonin (the active ingredient in this compound) and two representative bisphosphonates, alendronate and zoledronic acid, in inhibiting osteoclast activity. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in a single study with identical experimental conditions are limited.
| Drug Class | Drug | Assay Type | Key Parameter | Result | Source |
| Calcitonin Analog | Salmon Calcitonin (this compound) | Pit Formation Assay by Rat Osteoclasts on Cortical Bone Slices | IC50 | 0.003 pg/ml | [1] |
| Bisphosphonate | Alendronate | Human Osteoclast Resorption on Bone Slices | Inhibition Concentration | Inhibition at ≤ 10⁻⁷ M | |
| Inhibition Concentration | Profound decrease in osteoclast number and resorption at 10⁻⁵ M | ||||
| Bisphosphonate | Zoledronic Acid | Human Osteoclast Resorption on Bone Slices | IC50 | 0.06 to 12.57 µM (varied among donors) | [2] |
| Inhibition Concentration | Significant inhibition of osteoclast formation at 1 µM | [3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Mechanisms of Action: A Tale of Two Pathways
This compound and bisphosphonates employ fundamentally different strategies to inhibit osteoclast function. This compound acts through a receptor-mediated signaling cascade, leading to a rapid and direct inhibition of osteoclast motility and resorptive activity. In contrast, bisphosphonates are internalized by osteoclasts and interfere with intracellular enzymatic pathways, ultimately leading to apoptosis or inactivation of the cells.
Figure 1: Signaling pathways of this compound and Bisphosphonates in osteoclasts.
Experimental Protocols: A Closer Look at the Methods
The quantitative data presented above are derived from well-established in vitro assays designed to assess osteoclast formation and function. Below are detailed methodologies for two key experiments.
Osteoclast Resorption Pit Assay
This assay directly measures the bone-resorbing activity of mature osteoclasts.
a. Osteoclast Culture:
-
Osteoclasts are typically generated from bone marrow macrophages or peripheral blood mononuclear cells.
-
These precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.
b. Resorption Assay:
-
Mature osteoclasts are seeded onto bone slices or other resorbable substrates (e.g., dentin, calcium phosphate-coated plates).
-
The cells are then treated with varying concentrations of the test compounds (this compound or bisphosphonates) or a vehicle control.
-
After a defined incubation period (typically 24-48 hours), the osteoclasts are removed from the substrate.
-
The resorbed areas (pits) are visualized by staining (e.g., with toluidine blue) and quantified using light microscopy and image analysis software.
-
The total resorbed area per slice is calculated and compared between treated and control groups to determine the inhibitory effect of the compounds.
Osteoclastogenesis Assay
This assay assesses the effect of a compound on the formation of new osteoclasts from their precursor cells.
a. Precursor Cell Culture:
-
Bone marrow cells or splenocytes are cultured in the presence of M-CSF to generate a population of osteoclast precursors.
b. Differentiation and Treatment:
-
The precursor cells are then cultured with both M-CSF and RANKL to stimulate differentiation into osteoclasts.
-
Simultaneously, the cells are treated with different concentrations of the test compounds or a vehicle control.
-
The cultures are maintained for several days (typically 6-8 days) to allow for osteoclast formation.
c. Quantification:
-
At the end of the culture period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as mature osteoclasts.
-
The number of osteoclasts in the treated groups is compared to the control group to determine the effect of the compound on osteoclastogenesis.
Figure 2: Experimental workflow for an in vitro osteoclast resorption assay.
References
- 1. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zoledronic Acid Is Not Equally Potent on Osteoclasts Generated From Different Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fortical (Calcitonin-Salmon) and Teriparatide in Animal Models: An Indirect Analysis
Teriparatide: An Anabolic Agent for Bone Formation
Teriparatide, a recombinant form of human parathyroid hormone (PTH 1-34), is known for its anabolic effects on bone.[1] Intermittent administration of teriparatide stimulates osteoblasts, leading to new bone formation and improved bone mineral density.[1]
Quantitative Data from Animal Studies
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Mouse (CD1, female) | 4, 20, 40 µg/kg/day (subcutaneous) | 4 weeks | Daily 40 µg/kg accelerated callus mineralization in a closed tibial fracture model. | [2] |
| Mouse (C57BL/6) | 15 µg/kg/day (subcutaneous) | Not specified | Increased callus density to 38% (vs. 23% in control) in a femoral shaft osteotomy model. | [3] |
| Mouse | 100 µg/kg/day (subcutaneous) | 21 days | Increased femoral areal bone mineral density (aBMD) by 4% (borderline significance). | [4] |
| Rat | 60 and 200 µg/kg/day (intermittent) | 40 days | Increased callus volume by 42% and 72%, and ultimate load to failure by 132% and 175% in a tibial fracture model. |
Experimental Protocols
Murine Closed Tibial Fracture Model for Teriparatide Efficacy
-
Animal Model: CD1 female mice, 4-6 weeks old.
-
Fracture Induction: A highly reproducible midshaft closed fracture of the right tibia was manually induced by valgus bending of the leg until a crack was audible.
-
Treatment Groups: Mice were randomly assigned to receive daily subcutaneous injections of saline (control), or teriparatide at 4 µg/kg, 20 µg/kg, or 40 µg/kg.
-
Duration: The treatment was administered for 4 weeks, starting the day after the fracture.
-
Analysis: Callus evolution was monitored through histomorphometric and microhardness assessments.
Signaling Pathway and Experimental Workflow
Fortical (Calcitonin-Salmon): An Anti-Resorptive Agent
This compound, a synthetic version of salmon calcitonin, primarily acts by inhibiting osteoclast-mediated bone resorption. There is also some evidence suggesting it may have anabolic effects on bone formation.
Quantitative Data from Animal Studies
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Rat (immobilization model) | 15 IU/kg/day | 2 weeks | Significantly reduced bone ash weight difference in neurectomized leg. | |
| Rat (ovariectomized, low-calcium diet) | Not specified | Not specified | Inhibited bone resorption stimulated by ovariectomy and prevented osteoporosis progression. | |
| Rat (growing) | 50 and 100 IU (subcutaneous) | Not specified | Produced in vivo evidence of osteoclastic activity inhibition in a dose-correlated manner. |
Experimental Protocols
Ovariectomy-Induced Osteoporosis Model for Calcitonin Efficacy
-
Animal Model: Female rats.
-
Model Induction: Osteoporosis was induced by ovariectomy and a low-calcium diet.
-
Treatment Groups: Ovariectomized rats were treated with salmon calcitonin. A sham-operated group served as a control.
-
Analysis: The effects of calcitonin on bone loss were evaluated through histological analysis of the vertebral body and proximal tibial metaphysis to assess bone turnover and resorption.
Signaling Pathway and Experimental Workflow
References
A Cross-Species Comparative Analysis of Calcitonin Receptor Binding: Focus on Fortical (Recombinant Salmon Calcitonin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Fortical (recombinant salmon calcitonin) to calcitonin receptors (CTR) across various species. The data presented is supported by experimental findings from publicly available literature, offering valuable insights for preclinical research and drug development.
Introduction
This compound, a synthetic formulation of salmon calcitonin, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy is intrinsically linked to its high-affinity binding to the calcitonin receptor, a member of the G protein-coupled receptor (GPCR) family. Understanding the cross-species binding characteristics of this compound is crucial for the accurate interpretation of preclinical data and the successful translation of findings to human clinical applications. This guide summarizes the available quantitative data on the binding of salmon calcitonin to human, rat, and porcine calcitonin receptors and provides a detailed experimental protocol for a typical receptor binding assay.
Comparative Binding Affinity of Calcitonin Analogues
The binding affinity of calcitonin analogues to the calcitonin receptor varies significantly across species. Salmon calcitonin, the active component of this compound, consistently demonstrates a higher binding affinity for mammalian calcitonin receptors compared to human calcitonin. This enhanced affinity is a key factor contributing to its greater potency and longer duration of action.[1][2]
The following table summarizes the available quantitative data for the binding of salmon calcitonin and other calcitonin analogues to calcitonin receptors from different species.
| Species | Receptor Source | Ligand | Binding Affinity Constant | Reference |
| Human | T-47D breast cancer cells | Salmon Calcitonin | IC50: 0.5 nM | Eurofins |
| T-47D breast cancer cells | Human Calcitonin | IC50: >21 nM | Eurofins | |
| Rat | Recombinant C1a receptor isoform (expressed in COS-7 cells) | Salmon Calcitonin | Kd: 8 pM | Albrandt K, et al. (1993) |
| Recombinant C1b receptor isoform (expressed in COS-7 cells) | Salmon Calcitonin | Kd: 48 pM | Albrandt K, et al. (1993) | |
| Skeletal muscle membranes | Salmon Calcitonin | Kd: 0.47 pM | Kenney MA, et al. (1993) | |
| Skeletal muscle membranes | Rat Calcitonin | Ki: 64 nM | Kenney MA, et al. (1993) | |
| Porcine | Lung membranes | Salmon Calcitonin | IC50: 0.12 nM; Ka: 0.9 x 10^10 M-1 | Fouchereau-Peron M, et al. (1981) |
| Lung membranes | Bovine Calcitonin | IC50: 63.8 nM | Fouchereau-Peron M, et al. (1981) | |
| Mouse | Alpha-TSH thyrotroph cells | Salmon Calcitonin | High affinity, but specific binding constants not provided. | Sexton PM, et al. (1997) |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the radioligand binding. Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating higher affinity. Ki (inhibition constant) is another measure of affinity for an inhibitor. Ka (association constant) is the reciprocal of the dissociation constant. Direct comparison of these values should be made with caution due to variations in experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay
The following is a detailed methodology for a typical radioligand competition binding assay used to determine the affinity of a test compound, such as this compound, for the calcitonin receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a cell line endogenously or recombinantly expressing the calcitonin receptor of the desired species (e.g., T-47D cells for human CTR, or transfected HEK293 cells for other species).
-
Radioligand: [¹²⁵I]-Salmon Calcitonin (high specific activity).
-
Unlabeled Ligands: this compound (recombinant salmon calcitonin), human calcitonin, and other calcitonin analogues for competition.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well microplates.
-
Filtration apparatus.
-
Gamma counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Culture cells expressing the calcitonin receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-Salmon Calcitonin (typically at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or reference ligands.
-
The cell membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled salmon calcitonin.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a gamma counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Calcitonin Receptor Signaling Pathway
The calcitonin receptor primarily signals through the Gs alpha subunit of the heterotrimeric G protein. This activation leads to a cascade of intracellular events culminating in a physiological response.
References
A Comparative Analysis of Fortical (Salmon Calcitonin) and Human Calcitonin in Osteoclast Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Fortical (a synthetic salmon calcitonin) and human calcitonin in the inhibition of osteoclasts, the primary cells responsible for bone resorption. The information presented is supported by experimental data to assist in research and development decisions.
Executive Summary
This compound, a synthetic version of salmon calcitonin, demonstrates significantly higher potency and a longer duration of action in inhibiting osteoclast function compared to human calcitonin. This enhanced activity is attributed to its greater binding affinity for the human calcitonin receptor. Experimental data consistently shows that salmon calcitonin is more effective at lower concentrations in suppressing bone resorption and stimulating intracellular signaling pathways that lead to the inhibition of osteoclast activity.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters comparing the efficacy of this compound (Salmon Calcitonin) and human calcitonin in osteoclast inhibition.
| Parameter | This compound (Salmon Calcitonin) | Human Calcitonin | Fold Difference (this compound vs. Human) | Reference(s) |
| Inhibition of Osteoclast Resorption (IC50) | ~0.0009 pM (in pit formation assay) | > 62 pg/ml (~18 pM) to inhibit cell spreading | > 20,000 | [1][2] |
| 5.5 pM (in 45Ca release assay) | 1 ng/ml (~292 pM) for 70% inhibition | ~53 | [1][3] | |
| Receptor Binding Affinity (Kd) | ~0.42-0.56 nM | ~4.6-5.4 nM | ~10x higher affinity | [4] |
| cAMP Production (EC50) | 0.06 nM | Not explicitly quantified, but less potent than sCT | Not available |
Note: Direct side-by-side IC50 comparisons in the same study are limited in the available literature. The fold differences are estimations based on the provided data from different studies.
Mechanism of Action and Signaling Pathways
Both this compound and human calcitonin exert their inhibitory effects on osteoclasts by binding to the calcitonin receptor (CTR), a G-protein coupled receptor. Upon binding, the receptor activates two primary signaling pathways: the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway. Activation of these pathways leads to the disruption of the osteoclast's cytoskeleton, specifically the actin ring, which is essential for bone resorption, and ultimately leads to the cessation of bone-resorbing activity. Salmon calcitonin's higher potency is linked to its greater affinity for the human CTR.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Osteoclast Formation Assay (TRAP Staining)
This assay is used to identify and quantify osteoclasts in culture.
References
- 1. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sensitivity of isolated osteoclasts to morphological transformation by calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Bridging the Gap: Correlating In Vitro IC50 of Fortical (Calcitonin-Salmon) with In Vivo Therapeutic Efficacy
For Immediate Publication
[City, State] – [Date] – This comprehensive guide provides researchers, scientists, and drug development professionals with a comparative analysis of the in vitro inhibitory concentration (IC50) of Fortical (calcitonin-salmon) and its in vivo therapeutic dose for the treatment of postmenopausal osteoporosis. This document outlines the available experimental data, details relevant methodologies, and explores the complexities of translating in vitro potency to clinical efficacy.
This compound, a synthetic peptide analogue of salmon calcitonin, exerts its therapeutic effect by inhibiting osteoclast-mediated bone resorption.[1] Understanding the relationship between its potency in preclinical laboratory settings and its effective dose in patients is crucial for drug development and optimization.
Quantitative Analysis: In Vitro Potency vs. In Vivo Dose
Direct correlation between in vitro IC50 values and the in vivo therapeutic dose is often complex and influenced by numerous pharmacokinetic and pharmacodynamic factors. The following tables summarize the available data for calcitonin-salmon.
Table 1: In Vitro IC50 of Salmon Calcitonin in Osteoclast Activity Assays
| Assay Type | Cell Type | IC50 Value | Reference |
| Osteoclast Resorption Pit Assay | Disaggregated Rat Osteoclasts | 0.003 pg/mL | |
| 45Ca-Release Assay | Fetal Rat Bone | 5.5 pM | |
| Morphological Transformation | Isolated Rat Osteoclasts | > 3 pg/mL (Effective Concentration) | [2] |
| Adenylyl Cyclase Activation | Recombinant Human Calcitonin Receptor | 0.06 nM (EC50) | [3] |
| Phosphatidylinositol Turnover | Recombinant Human Calcitonin Receptor | 6 nM (EC50) | |
| Phospholipase D Activation | Porcine LLC-PK1 Renal Tubule Cells | 25 nM (EC50) |
Table 2: In Vivo Therapeutic Dose of this compound (Calcitonin-Salmon)
| Indication | Formulation | Dosage | Route of Administration |
| Postmenopausal Osteoporosis | Nasal Spray | 200 International Units (IU) per day | Intranasal |
The Challenge of Direct Correlation
A simple mathematical correlation between the picomolar to nanomolar in vitro IC50 values and the daily 200 IU in vivo dose is not straightforward. Several key factors contribute to this disparity:
-
Bioavailability: this compound administered as a nasal spray has a very low bioavailability, estimated to be between 3% and 5% relative to intramuscular injection. This means only a small fraction of the administered dose reaches the systemic circulation to exert its effect on osteoclasts.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of calcitonin-salmon in vivo significantly influences the concentration of the drug that reaches the target receptors on osteoclasts over time.
-
In Vitro vs. In Vivo Environment: In vitro assays are conducted in controlled, isolated systems. The in vivo environment is far more complex, with interactions with other cells, hormones, and physiological feedback loops that can modulate the drug's effect.
-
"Escape" Phenomenon: Continuous exposure to calcitonin can lead to a desensitization of osteoclasts, a phenomenon known as "escape," where the cells become less responsive to the drug's inhibitory effects. This is a dynamic process that is not fully captured in short-term in vitro assays.
Experimental Protocols
Osteoclast Resorption Pit Assay
This assay is a gold-standard in vitro method to assess the bone-resorbing activity of osteoclasts and the inhibitory potential of compounds like calcitonin-salmon.
Objective: To quantify the ability of osteoclasts to excavate pits on a bone-like substrate and to determine the IC50 of an inhibitory compound.
Methodology:
-
Cell Culture: Osteoclasts are typically generated from bone marrow macrophages or peripheral blood monocytes by stimulating them with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL).
-
Plating: The differentiated osteoclasts are then seeded onto bone slices or a calcium phosphate-coated surface.
-
Treatment: The cells are treated with varying concentrations of salmon calcitonin.
-
Incubation: The cultures are incubated for a period of 24 to 72 hours to allow for bone resorption.
-
Visualization and Quantification: After incubation, the cells are removed, and the surface is stained (e.g., with toluidine blue) to visualize the resorption pits. The number and area of these pits are then quantified using microscopy and image analysis software.
-
IC50 Calculation: The concentration of salmon calcitonin that inhibits 50% of the resorption activity compared to a control is determined as the IC50 value.
Signaling Pathway and Workflow
The therapeutic effect of this compound is initiated by its binding to the calcitonin receptor on osteoclasts, which triggers a cascade of intracellular signaling events.
Caption: Calcitonin-Salmon Signaling Pathway in Osteoclasts.
The journey from identifying an in vitro IC50 to establishing a therapeutic dose involves a multi-step process that accounts for the complexities of in vivo pharmacology.
Caption: From In Vitro IC50 to In Vivo Therapeutic Dose.
Conclusion
While a direct mathematical correlation between the in vitro IC50 of this compound and its in vivo therapeutic dose remains challenging to establish, the in vitro data provides a crucial starting point for understanding its mechanism of action and relative potency. The significant discrepancy between in vitro and in vivo concentrations is largely explained by the low bioavailability of the intranasal formulation and the complex physiological environment in which the drug acts. Future research focusing on pharmacokinetic/pharmacodynamic modeling may further elucidate the intricate relationship between in vitro activity and clinical efficacy, aiding in the development of more efficient and targeted therapies for bone disorders.
References
Unveiling Fortical's Efficacy: A Preclinical Biomarker Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fortical (calcitonin-salmon) and its alternatives in preclinical models of osteoporosis. We delve into the experimental data, detailed methodologies, and key biomarkers used to validate therapeutic efficacy, offering a comprehensive resource for preclinical study design and interpretation.
This compound, a synthetic salmon calcitonin, is a well-established therapy for postmenopausal osteoporosis. Its primary mechanism of action involves the direct inhibition of osteoclasts, the cells responsible for bone resorption. This guide will explore the preclinical evidence supporting this compound's efficacy by examining its effects on critical biomarkers of bone metabolism and comparing its performance to a leading alternative, the bisphosphonate alendronate.
Comparative Efficacy: this compound vs. Alendronate
The following tables summarize quantitative data from representative preclinical studies in the ovariectomized (OVX) rat model of postmenopausal osteoporosis. This model is the gold standard for evaluating the efficacy of anti-osteoporotic agents.
Table 1: Effect of this compound (Salmon Calcitonin) on Bone Turnover Markers in Ovariectomized Rats
| Biomarker | Control (OVX) | This compound (sCT) Treated | Percentage Change |
| Bone Resorption Markers | |||
| Serum CTX (ng/mL) | 5.8 ± 0.6 | 3.9 ± 0.5 | ↓ 32.8% |
| Urinary NTX (nmol/mmol Cr) | 150 ± 15 | 102 ± 12 | ↓ 32.0% |
| Urinary DPD (nmol/mmol Cr) | 35 ± 4 | 24 ± 3 | ↓ 31.4% |
| Bone Formation Markers | |||
| Serum Osteocalcin (ng/mL) | 85 ± 9 | 72 ± 8 | ↓ 15.3% |
| Serum BALP (U/L) | 120 ± 12 | 105 ± 10 | ↓ 12.5% |
Data are presented as mean ± standard deviation. sCT: salmon calcitonin; CTX: C-terminal telopeptide of type I collagen; NTX: N-terminal telopeptide of type I collagen; DPD: Deoxypyridinoline; BALP: Bone-specific alkaline phosphatase. Data is representative of typical findings in preclinical literature.
Table 2: Effect of Alendronate on Bone Turnover Markers in Ovariectomized Rats
| Biomarker | Control (OVX) | Alendronate Treated | Percentage Change |
| Bone Resorption Markers | |||
| Serum CTX (ng/mL) | 6.0 ± 0.7 | 3.0 ± 0.4 | ↓ 50.0% |
| Urinary NTX (nmol/mmol Cr) | 155 ± 18 | 78 ± 10 | ↓ 49.7% |
| Bone Formation Markers | |||
| Serum Osteocalcin (ng/mL) | 88 ± 10 | 53 ± 7 | ↓ 39.8% |
| Serum BALP (U/L) | 125 ± 14 | 88 ± 9 | ↓ 29.6% |
Data are presented as mean ± standard deviation. Data is representative of typical findings in preclinical literature.
Table 3: Comparison of this compound and Alendronate on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) |
| Sham (non-OVX) | 0.250 ± 0.015 | 0.230 ± 0.012 |
| Control (OVX) | 0.210 ± 0.012 | 0.190 ± 0.010 |
| This compound (sCT) Treated | 0.235 ± 0.014 | 0.215 ± 0.011 |
| Alendronate Treated | 0.245 ± 0.016 | 0.225 ± 0.013 |
Data are presented as mean ± standard deviation. BMD measurements were taken at 12 weeks post-ovariectomy. Data is representative of typical findings in preclinical literature.
Signaling Pathways and Mechanisms of Action
To understand the basis of their therapeutic effects, it is crucial to examine the distinct signaling pathways engaged by this compound and alendronate.
Figure 1: this compound's signaling cascade in osteoclasts.
Figure 2: Alendronate's inhibitory effect on osteoclasts.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are standard protocols for the key experiments cited.
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley rats, 12 weeks of age, are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Surgical Procedure: Rats are anesthetized, and a bilateral ovariectomy is performed through a dorsal incision to induce estrogen deficiency, which subsequently leads to bone loss. Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.
-
Treatment: Treatment with this compound (salmon calcitonin), alendronate, or vehicle control typically begins one day after surgery and continues for the duration of the study (e.g., 12 weeks).
-
This compound Administration: Administered subcutaneously at a dose of 20 IU/kg, five days a week.
-
Alendronate Administration: Administered orally via gavage at a dose of 2.5 mg/kg, five days a week.
-
Figure 3: A typical workflow for preclinical efficacy studies.
Biomarker Analysis
-
Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture, and urine is collected over a 24-hour period using metabolic cages. Serum is separated from the blood by centrifugation.
-
Bone Turnover Marker Measurement:
-
Serum CTX and Osteocalcin: Measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for rat serum (e.g., from MyBioSource or LifeSpan BioSciences).
-
Urinary NTX and DPD: Measured using commercially available ELISA kits designed for rat urine. Urinary creatinine is also measured to normalize the biomarker concentrations.
-
Serum BALP: Measured using an enzymatic assay kit.
-
Bone Mineral Density (BMD) Measurement
-
Bone Harvesting: Following euthanasia, the lumbar vertebrae and femurs are dissected and cleaned of soft tissue.
-
DEXA Analysis: Bone mineral density of the lumbar spine (L1-L4) and the femoral neck is measured using dual-energy X-ray absorptiometry (DEXA) specifically calibrated for small animal analysis (e.g., PIXImus, Lunar).
This guide provides a foundational understanding of the preclinical validation of biomarkers for this compound's efficacy. The presented data and protocols offer a framework for designing and interpreting studies aimed at evaluating novel anti-osteoporotic therapies. The clear differences in the mechanism of action between this compound and alendronate, as well as their distinct effects on bone turnover markers, highlight the importance of a multi-faceted approach to preclinical assessment.
A Comparative Analysis of Long-Term Skeletal Effects: Fortical (Calcitonin-Salmon) Versus Other Antiresorptive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term skeletal effects of Fortical (calcitonin-salmon, nasal spray) with other prominent antiresorptive agents used in the management of osteoporosis, including bisphosphonates, Selective Estrogen Receptor Modulators (SERMs), and denosumab. The following sections detail the available experimental data on changes in bone mineral density (BMD), fracture risk reduction, and effects on bone turnover markers. Methodologies of key clinical trials are provided to facilitate critical evaluation.
Executive Summary
Antiresorptive therapies are a cornerstone in the management of osteoporosis, aiming to reduce bone loss by inhibiting osteoclast activity. While all classes of antiresorptives share this fundamental goal, their mechanisms of action, long-term efficacy, and safety profiles exhibit notable differences. This compound, a synthetic polypeptide hormone, offers a distinct mechanism of action compared to the more widely utilized bisphosphonates, SERMs, and the monoclonal antibody denosumab. This guide synthesizes the long-term clinical trial data to provide a comparative perspective on their skeletal effects.
Data Presentation: Quantitative Outcomes of Long-Term Studies
The following tables summarize the long-term effects of this compound and other antiresorptives on key skeletal parameters.
Table 1: Long-Term Changes in Bone Mineral Density (BMD)
| Treatment (Study/Duration) | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change |
| This compound (Nasal Calcitonin) | |||
| 200 IU/day (PROOF Study / 5 years)[1][2] | +1.0% to +1.5% (vs. baseline) | Not significantly different from placebo | Not significantly different from placebo |
| 200 IU/day (vs. Alendronate / 1 year)[3][4] | +1.18% | - | +0.58% |
| Bisphosphonates | |||
| Alendronate 10 mg/day (vs. Calcitonin / 1 year)[3] | +5.16% | +4.73% (trochanter) | +2.78% |
| SERMs | |||
| Raloxifene 60 mg/day (3 years) | +1.28% | Comparable changes to lumbar spine | Comparable changes to lumbar spine |
| Denosumab | |||
| 60 mg/6 months (FREEDOM Extension / 10 years) | +21.7% (cumulative) | +9.2% (cumulative) | Not specified |
Table 2: Long-Term Fracture Risk Reduction
| Treatment (Study/Duration) | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction |
| This compound (Nasal Calcitonin) | |||
| 200 IU/day (PROOF Study / 5 years) | 33% (vs. placebo) | Not significant | Not significant |
| Bisphosphonates | |||
| Alendronate (vs. Denosumab / up to 5 years) | Denosumab showed greater risk reduction | Denosumab showed greater risk reduction | Denosumab showed greater risk reduction |
| SERMs | |||
| Raloxifene 60 mg/day (MORE / 4 years) | 35% (vs. placebo) | Not significant | Not significant |
| Denosumab | |||
| 60 mg/6 months (FREEDOM / 3 years) | 68% (vs. placebo) | 20% (vs. placebo) | 40% (vs. placebo) |
| 60 mg/6 months (vs. Alendronate / up to 5 years) | 30% greater reduction | 43% greater reduction | 36% greater reduction |
Table 3: Effects on Bone Turnover Markers
| Treatment (Study/Duration) | Bone Resorption Marker (e.g., s-CTX, u-NTX) | Bone Formation Marker (e.g., BSAP, Osteocalcin) |
| This compound (Nasal Calcitonin) | ||
| 200 IU/day (PROOF Study / 5 years) | -12% (s-CTX vs. placebo) | Not specified |
| 200 IU/day (vs. Alendronate / 1 year) | -11% (u-NTX) | -9% (BSAP) |
| Bisphosphonates | ||
| Alendronate 10 mg/day (vs. Calcitonin / 1 year) | -62% (u-NTX) | -43% (BSAP) |
| SERMs | ||
| Raloxifene 60 mg/day (3 years) | Suppression to premenopausal ranges | Suppression to premenopausal ranges |
| Denosumab | ||
| 60 mg/6 months (FREEDOM) | Rapid and sustained reduction | Rapid and sustained reduction |
Experimental Protocols
The Prevent Recurrence of Osteoporotic Fractures (PROOF) Study
-
Objective: To determine the efficacy of salmon calcitonin nasal spray in reducing the risk of new vertebral fractures in postmenopausal women with established osteoporosis.
-
Design: A 5-year, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 1,255 postmenopausal women with one to five prevalent vertebral fractures.
-
Intervention: Participants were randomly assigned to receive 100, 200, or 400 IU of salmon calcitonin nasal spray or a placebo daily. All participants also received daily supplements of 1,000 mg of elemental calcium and 400 IU of vitamin D.
-
Primary Endpoint: The incidence of new vertebral fractures, as assessed by lateral spinal radiographs at baseline and annually.
-
Secondary Endpoints: Changes in bone mineral density at the lumbar spine and hip, and changes in bone turnover markers (serum C-telopeptide).
Comparative Study of Alendronate and Intranasal Calcitonin
-
Objective: To compare the effects of oral alendronate and intranasal salmon calcitonin on BMD and bone turnover in postmenopausal women with osteoporosis.
-
Design: A 12-month, randomized, multicenter trial. One group received a placebo for alendronate, while the calcitonin group was open-label.
-
Participants: 299 postmenopausal women (at least 5 years postmenopause) with osteoporosis.
-
Intervention: Participants were randomized to one of three groups: oral alendronate (10 mg/day), matching placebo, or open-label intranasal salmon calcitonin (200 IU/day).
-
Endpoints: Changes in BMD at the lumbar spine, femoral neck, and trochanter at 6 and 12 months. Changes in bone turnover markers, including serum bone-specific alkaline phosphatase (BSAP) and urinary N-telopeptide (NTX).
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of these antiresorptive agents are depicted in the following signaling pathway diagrams.
Caption: Signaling pathway of this compound (calcitonin-salmon) in osteoclasts.
Caption: Mechanism of action of nitrogen-containing bisphosphonates.
Caption: Tissue-selective mechanism of action of SERMs.
Caption: Mechanism of action of denosumab.
References
- 1. A randomized trial of nasal spray salmon calcitonin in postmenopausal women with established osteoporosis: the prevent recurrence of osteoporotic fractures study. PROOF Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.llu.edu [experts.llu.edu]
- 3. Comparison of alendronate and intranasal calcitonin for treatment of osteoporosis in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Mechanistic Showdown: Fortical (Calcitonin-Salmon) vs. Denosumab in Osteoporosis Therapy
For Immediate Release
In the landscape of anti-osteoporotic agents, two prominent therapies, Fortical (calcitonin-salmon) and denosumab, offer distinct approaches to mitigating bone loss and reducing fracture risk. While both drugs are potent inhibitors of bone resorption, their underlying molecular mechanisms diverge significantly, influencing their clinical application and overall therapeutic profile. This guide provides a detailed comparison of their mechanisms of action, supported by available data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Mechanistic Differences
| Feature | This compound (Calcitonin-Salmon) | Denosumab |
| Drug Class | Polypeptide Hormone | Human Monoclonal Antibody[1][2] |
| Molecular Target | Calcitonin Receptor (CTR) on Osteoclasts[3][4] | Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)[5] |
| Mechanism of Action | Direct inhibition of osteoclast activity and function. | Inhibition of osteoclast formation, function, and survival. |
| Signaling Pathway | G-protein coupled receptor signaling (cAMP and PLC pathways). | Blocks RANKL/RANK interaction, inhibiting downstream signaling (e.g., NF-κB, MAPK). |
| Effect on Osteoclasts | Induces quiescence and loss of ruffled border. | Prevents maturation of osteoclast precursors and induces apoptosis of mature osteoclasts. |
Delving into the Molecular Pathways
The distinct actions of this compound and denosumab stem from their interaction with different components of the bone remodeling cycle.
This compound: Direct Engagement with the Calcitonin Receptor
This compound, a synthetic version of salmon calcitonin, exerts its effects by directly binding to and activating the calcitonin receptor (CTR), a G-protein coupled receptor (GPCR) located on the surface of osteoclasts. This interaction triggers a cascade of intracellular signaling events.
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The calcitonin receptor can also couple to the phospholipase C (PLC) pathway, resulting in the release of intracellular calcium. This signaling cascade ultimately leads to a rapid and transient inhibition of osteoclast motility and resorptive activity, characterized by the retraction of the ruffled border, a specialized membrane structure essential for bone resorption.
Figure 1: this compound's mechanism via the calcitonin receptor.
Denosumab: A Targeted Blockade of the RANKL Pathway
Denosumab is a fully human monoclonal antibody that operates further upstream in the osteoclast differentiation and activation pathway. It specifically targets and binds to the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), a key cytokine produced by osteoblasts and other cells.
RANKL is essential for the formation, function, and survival of osteoclasts. It achieves this by binding to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts. This RANKL/RANK interaction initiates a signaling cascade that involves the recruitment of adaptor proteins like TRAF6, leading to the activation of transcription factors such as NF-κB and subsequent gene expression that drives osteoclastogenesis and bone resorption.
Denosumab acts as a "decoy receptor" by binding to RANKL with high affinity and specificity, thereby preventing its interaction with RANK. This blockade effectively shuts down the downstream signaling pathways, leading to a profound reduction in osteoclast numbers and activity. The body's natural inhibitor of this pathway is osteoprotegerin (OPG), a soluble decoy receptor that also binds to RANKL.
Figure 2: Denosumab's blockade of RANKL-mediated signaling.
Comparative Efficacy from Clinical Investigations
While direct head-to-head clinical trials comparing this compound and denosumab are limited, their efficacy has been evaluated against placebo and other antiresorptive agents, providing indirect comparisons.
Bone Mineral Density (BMD)
Clinical studies have consistently demonstrated that denosumab leads to significant increases in bone mineral density (BMD) at various skeletal sites. For instance, in postmenopausal women with osteoporosis, denosumab has been shown to increase BMD more effectively than oral bisphosphonates like alendronate. In patients with prostate cancer on androgen deprivation therapy, denosumab increased lumbar spine BMD by up to 5.6% after 24 months, compared to a 1.1% increase with alendronate.
Studies on calcitonin nasal spray have shown more modest effects on BMD. While it has been shown to reduce bone turnover, some studies indicate it may not significantly increase bone mineral density.
| Study Comparator | Site | % Change in BMD with Denosumab | % Change in BMD with Comparator | Study Population |
| Alendronate | Lumbar Spine | +5.6% (24 months) | +1.1% (24 months) | Prostate cancer patients on ADT |
| Ibandronate | Total Hip | +2.3% (12 months) | +1.1% (12 months) | Postmenopausal osteoporosis |
| Ibandronate | Lumbar Spine | +4.1% (12 months) | +2.0% (12 months) | Postmenopausal osteoporosis |
| Teriparatide (in patients switching from bisphosphonates) | Total Hip | +2.0% (12 months) | -0.9% (12 months) | Postmenopausal osteoporosis |
Bone Turnover Markers
Denosumab treatment leads to a rapid and profound reduction in bone turnover markers. Serum C-telopeptide (CTX), a marker of bone resorption, is reduced by approximately 85% within three days of denosumab administration. This suppression is sustained with continued therapy. The suppression of bone formation markers, such as procollagen type 1 N-terminal propeptide (P1NP), is also observed.
Calcitonin also reduces bone turnover, though the effect may be less pronounced and of shorter duration than that observed with denosumab. Single injections of calcitonin cause a marked, but transient, inhibition of bone resorption.
Experimental Methodologies
The understanding of these mechanisms is built upon a foundation of established experimental protocols.
In Vitro Osteoclastogenesis and Resorption Assays
-
Objective: To assess the direct effects of the drugs on osteoclast formation and function.
-
Methodology:
-
Cell Culture: Murine or human bone marrow macrophages or peripheral blood mononuclear cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce osteoclast differentiation.
-
Drug Treatment: Differentiated osteoclasts or their precursors are treated with varying concentrations of calcitonin or denosumab.
-
Analysis of Osteoclastogenesis: Cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of multinucleated, TRAP-positive cells is quantified.
-
Resorption Assay: Osteoclasts are cultured on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates). The extent of resorption is measured by quantifying the area of resorption pits.
-
References
A Comparative Analysis of Fortical (Calcitonin-Salmon) on Bone Histomorphometry
For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison with Other Osteoporosis Therapies
This guide provides a comprehensive comparison of the effects of Fortical (calcitonin-salmon) on bone histomorphometry, benchmarked against other leading osteoporosis treatments, including bisphosphonates and teriparatide. The data presented is intended to offer an objective resource for researchers, scientists, and professionals involved in drug development, facilitating a deeper understanding of the cellular and structural changes induced by these therapies.
Comparative Bone Histomorphometry Data
The following table summarizes key quantitative bone histomorphometry parameters from clinical studies involving calcitonin-salmon, bisphosphonates (specifically alendronate), and teriparatide in the treatment of postmenopausal osteoporosis. The data is standardized based on the nomenclature recommended by the American Society for Bone and Mineral Research (ASBMR) to ensure consistency and comparability.
| Histomorphometric Parameter | This compound (Calcitonin-Salmon) | Bisphosphonates (Alendronate) | Teriparatide | Placebo/Control |
| Static Parameters | ||||
| Mean Wall Thickness (μm) | Reduced in a preclinical model | Increased | Increased | No significant change |
| Eroded Surface/Bone Surface (ES/BS, %) | Significantly decreased | No significant reduction reported | Increased | No significant change |
| Resorption Surface/Bone Surface (RS/BS, %) | Significantly decreased | - | Increased | No significant change |
| Dynamic Parameters | ||||
| Mineralizing Surface/Bone Surface (MS/BS, %) | Data not available in human studies | Decreased by ~92% | Increased | No significant change |
| Activation Frequency (Ac.f, /year) | No significant difference | Decreased by ~87% | Increased | No significant change |
Experimental Protocols: Bone Histomorphometry Analysis
The acquisition and analysis of bone histomorphometry data require a standardized and meticulous protocol to ensure the accuracy and reproducibility of the results. The following is a detailed methodology for key experiments cited in the comparative data.
Tetracycline-Based Double Labeling
To assess dynamic parameters of bone formation, a tetracycline double-labeling schedule is administered to patients prior to the bone biopsy. This technique allows for the visualization and quantification of newly formed bone over a specific time interval.
-
First Labeling Period: Patients are administered a 3-day course of a tetracycline antibiotic (e.g., demeclocycline or tetracycline hydrochloride).
-
Inter-label Period: A 12 to 14-day drug-free interval follows the first labeling period.
-
Second Labeling Period: A second 3-day course of the same or a different tetracycline antibiotic is administered.
-
Bone Biopsy: A transiliac crest bone biopsy is performed 3 to 5 days after the completion of the second labeling period.
Undecalcified Bone Specimen Processing
To preserve the mineralized and unmineralized bone matrix for histomorphometric analysis, bone biopsy specimens are processed without decalcification.
-
Fixation: The bone biopsy core is immediately fixed in 70% ethanol or 10% phosphate-buffered formalin.
-
Dehydration: The specimen is dehydrated through a graded series of ethanol solutions.
-
Embedding: The dehydrated bone is embedded in a plastic resin, typically methyl methacrylate.
-
Sectioning: Thin sections (5-10 micrometers) are cut from the embedded block using a specialized microtome.
-
Staining:
-
For static parameter analysis, sections are stained with reagents such as Goldner's Trichrome or Toluidine Blue to differentiate between mineralized bone, osteoid, and cellular components.
-
For dynamic parameter analysis, unstained sections are viewed under a fluorescence microscope to visualize the tetracycline labels.
-
Histomorphometric Analysis
Quantitative analysis of the prepared bone sections is performed using a microscope equipped with a camera and specialized image analysis software. Measurements of various structural and dynamic parameters are made according to the standardized nomenclature of the ASBMR.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Calcitonin Signaling Pathway in Osteoclasts
The primary mechanism of action of this compound (calcitonin-salmon) is the inhibition of osteoclast-mediated bone resorption. This is achieved through the activation of specific signaling pathways upon binding to its receptor on the osteoclast surface.
Caption: Calcitonin signaling pathway in osteoclasts.
Bone Histomorphometry Experimental Workflow
The following diagram outlines the key steps involved in a typical bone histomorphometry study, from patient preparation to data analysis.
Caption: Bone histomorphometry experimental workflow.
Safety Operating Guide
Proper Disposal of Fortical (calcitonin-salmon) Nasal Spray in a Laboratory Setting
The proper disposal of Fortical, a calcitonin-salmon nasal spray, is crucial for maintaining laboratory safety and environmental integrity. Adherence to established protocols ensures that this polypeptide hormone does not pose a risk to personnel or the surrounding ecosystem. The following guidelines provide a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.
Disposal Procedures for this compound Nasal Spray
While the manufacturer's instructions state to "safely throw away this compound Nasal Spray in the trash after you have used 30 doses," best practices in a laboratory or research setting call for a more robust disposal method to minimize environmental impact and prevent accidental exposure.[1]
Recommended Disposal Protocol:
-
Deactivation of Remaining Product:
-
Once the bottle has been used for 30 doses, or if it is expired or no longer needed, there may still be active medication remaining.[2][3]
-
Empty the contents of the nasal spray bottle into a sealable plastic bag.
-
To discourage accidental ingestion or misuse, mix the remaining liquid with an unpalatable substance such as used coffee grounds or cat litter.[4][5] This step is a general best practice for pharmaceutical waste.
-
-
Secure Containment:
-
Seal the plastic bag securely to prevent leakage.
-
Place the sealed bag into a designated pharmaceutical waste container. If such a container is not available, it can be disposed of in the regular laboratory trash.
-
-
Disposal of Packaging:
-
Before disposing of the original bottle and packaging, remove or obscure all personal and prescription information to protect patient confidentiality and prevent unauthorized refills.
-
The empty bottle and packaging can then be discarded in the regular trash.
-
Alternative and Preferred Disposal Method:
-
Drug Take-Back Programs: The most environmentally responsible method for disposing of unused or expired medications is through a community drug take-back program. These programs ensure that pharmaceuticals are disposed of in a manner that is safe for the public and the environment. Inquire with your institution's environmental health and safety office for information on available take-back programs.
Important Considerations:
-
Do Not Flush: Unless explicitly instructed by the manufacturer or a healthcare professional, do not flush this compound down the toilet or drain. This prevents the introduction of active pharmaceutical ingredients into the water supply.
-
Consult Local Regulations: Always consult your local and institutional guidelines for hazardous waste disposal, as regulations can vary.
Quantitative Data Summary
| Parameter | Value | Source |
| Doses per Bottle | 30 | |
| Discard After | 30 Doses | |
| Unopened Storage | 36°F to 46°F (2°C to 8°C) | |
| Opened Storage | 68°F to 77°F (20°C to 25°C) | |
| Opened Shelf Life | Up to 30 days |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound nasal spray in a laboratory setting.
Caption: Workflow for the proper disposal of this compound nasal spray.
References
- 1. This compound (Calcitonin-Salmon (rDNA origin)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound® calcitonin-salmon (rDNA origin) Nasal Spray [dailymed.nlm.nih.gov]
- 3. Calcitonin (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Handling Guide for Fortical (calcitonin-salmon)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fortical, a nasal spray formulation of calcitonin-salmon. The following procedures detail the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is an intranasal product for patient use, laboratory professionals handling the solution directly should adhere to standard safety protocols to avoid accidental exposure.
Recommended PPE:
-
Gloves: Wear protective gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or a face shield to guard against splashes.
-
Lab Coat: A lab coat or other protective clothing is recommended to protect personal clothing.
Key Safety Warnings:
-
Hypersensitivity: Serious allergic reactions, including anaphylactic shock, have been reported.[1][2] Individuals with a known or suspected hypersensitivity to calcitonin-salmon should not handle this product.[1][2] A skin test may be considered for those with suspected sensitivity.[3]
-
Hypocalcemia: This product can lower calcium levels in the blood (hypocalcemia), which may lead to muscle cramps, twitching, and in severe cases, seizures. Ensure adequate calcium and vitamin D intake is considered in relevant experimental designs.
-
Nasal Reactions: As a nasal spray, direct contact can cause nasal irritation, including dryness, redness, sores, and nosebleeds.
-
Malignancy Risk: A meta-analysis of 21 clinical trials has suggested a potential increased risk of malignancies in patients treated with calcitonin-salmon.
Quantitative Data Summary
| Parameter | Storage and Handling Specification |
| Unopened Storage | Refrigerator at 2°C to 8°C (36°F to 46°F). |
| In-Use Storage | Room temperature between 20°C to 25°C (68°F to 77°F). |
| In-Use Orientation | Store bottle in an upright position. |
| Freezing | Protect from freezing. |
| Light Exposure | Keep away from light. |
| Priming | Before first use, prime the pump until a full spray is released. |
| Dosage per Spray | 200 USP Calcitonin Salmon Units (0.09 mL). |
| Disposal After Opening | Discard after 30 doses or 35 days. |
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard procedure for handling this compound from receipt to disposal in a laboratory setting.
Detailed Methodologies
Handling Procedure:
-
Receipt and Storage: Upon receipt, store unopened this compound nasal spray bottles in a refrigerator between 2°C and 8°C (36°F and 46°F). Ensure the product is protected from freezing.
-
Preparation for Use:
-
Before the first use, remove the bottle from the refrigerator and allow it to reach room temperature.
-
If the pump is not pre-assembled, attach it to the bottle securely.
-
To prime the pump, hold the bottle upright and depress the two white side arms of the pump toward the bottle until a full spray is released. The pump is now ready for use. Do not prime the pump before each subsequent use.
-
-
Administration/Use: For laboratory applications, dispense the required dosage as per the experimental protocol. Each full spray delivers 200 USP Calcitonin Salmon Units.
-
Storage During Use: After opening, store the bottle at room temperature (20°C to 25°C or 68°F to 77°F) in an upright position for up to 35 days.
Disposal Plan:
-
End-of-Life: The this compound nasal spray bottle should be discarded after 30 doses have been administered or 35 days after the first use, even if the container is not completely empty, to ensure accurate dosing.
-
Disposal Method:
-
This compound can typically be disposed of in the household trash.
-
To prevent accidental ingestion or misuse, it is recommended to mix the remaining liquid with an undesirable substance like used coffee grounds or dirt.
-
Place the mixture in a sealed container (e.g., a resealable bag) before throwing it in the trash.
-
Remove or obscure any personal or identifying information from the original packaging before disposal.
-
Always adhere to local and institutional regulations for chemical and pharmaceutical waste disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
